MS47134
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H29NO3 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(2R)-2-[[(3R,5S)-3,5-dimethyladamantane-1-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H29NO3/c1-20-9-16-10-21(2,12-20)14-22(11-16,13-20)19(26)23-17(18(24)25)8-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3,(H,23,26)(H,24,25)/t16?,17-,20-,21+,22?/m1/s1 |
InChI Key |
QSBRCNGPJBWGLQ-UUHUHHESSA-N |
Isomeric SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC(CC4=CC=CC=C4)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of MS47134, a Potent and Selective MRGPRX4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS47134 is a synthetic small molecule that has been identified as a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4). This receptor is primarily expressed in sensory neurons and is implicated in the sensations of pain and itch, as well as in mast cell-mediated hypersensitivity reactions. The mechanism of action of this compound involves binding to a unique allosteric site on the MRGPRX4 receptor, leading to the activation of the Gq protein signaling cascade. This culminates in an increase in intracellular calcium levels, which triggers downstream cellular responses. Structural and functional studies have elucidated the specific molecular interactions between this compound and MRGPRX4, providing a foundation for the rational design of novel therapeutics targeting this pathway for the management of pruritus and other sensory disorders.
Core Mechanism of Action: MRGPRX4 Agonism
This compound functions as a potent and selective agonist for the human Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1][2][3][4] Its primary mechanism of action is the activation of this receptor, which is predominantly expressed in small-diameter sensory neurons of the dorsal root ganglia and trigeminal ganglia.[1]
Signaling Pathway
Upon binding to MRGPRX4, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq.[5] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium concentration is a key event in the signaling cascade initiated by this compound and is a measurable indicator of MRGPRX4 activation.[1]
Molecular Interactions and Binding Site
Cryo-electron microscopy (cryo-EM) studies of this compound in complex with the MRGPRX4-Gq protein have revealed a distinct binding pocket that is different from the canonical orthosteric binding sites of other GPCRs.[5] this compound binds to a shallow, extracellularly accessible pocket.
Key residues in MRGPRX4 that form charge and non-polar interactions with this compound have been identified through these structural studies and validated by site-directed mutagenesis experiments.[5] The 3,5-dimethyl-adamantyl group of this compound is anchored by hydrophobic interactions with residues K96, V99, W158, Y240, Y250, and Y254. The carboxyl group of this compound forms a charge interaction with R82, while its phenyl group interacts with L98, R95, and M102 through non-polar interactions.[5]
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays.
| Parameter | Value | Assay | Cell Line | Reference |
| Potency | ||||
| EC50 | 149 nM | FLIPR Calcium Assay | HEK293 | [1][2][3][4] |
| EC50 | 150 nM | FLIPR Calcium Assay | HEK293 | [5] |
| Selectivity | ||||
| Kir6.2/SUR1 potassium channel | 47-fold selectivity for MRGPRX4 | Electrophysiology | - | [1][5] |
| Off-target GPCR panel (320 receptors) | No appreciable agonist or antagonist activity at 3 µM | PRESTO-Tango | - | [5] |
Experimental Protocols
FLIPR Calcium Assay
This assay is a cornerstone for evaluating the agonist activity of compounds like this compound on Gq-coupled receptors. It measures the increase in intracellular calcium concentration upon receptor activation.
Detailed Methodology:
-
Cell Culture and Plating: HEK293 cells stably expressing human MRGPRX4 are cultured in appropriate media. The day before the assay, cells are seeded into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) for 1 hour at 37°C in a 5% CO2 incubator.
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.
-
FLIPR Measurement: The cell plate is placed into a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument first measures the baseline fluorescence. Then, the prepared this compound dilutions are automatically added to the wells, and the fluorescence intensity is measured kinetically for a defined period.
-
Data Analysis: The change in fluorescence upon compound addition is calculated and normalized. The data are then fitted to a four-parameter logistic equation to determine the EC50 value.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to substitute specific amino acid residues in the MRGPRX4 receptor to investigate their role in this compound binding and receptor activation.
Detailed Methodology:
-
Primer Design: Complementary forward and reverse primers containing the desired mutation are designed. These primers should be 25-45 bases in length, with the mutation located in the center, and have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: A PCR reaction is set up using a high-fidelity DNA polymerase (e.g., PfuUltra), the plasmid DNA containing the wild-type MRGPRX4 sequence as a template, and the mutagenic primers. The PCR cycling conditions are optimized for the specific plasmid and primers.
-
Template Digestion: The parental, methylated template DNA is digested by adding the DpnI restriction enzyme to the PCR product and incubating for 1-2 hours at 37°C. The newly synthesized, unmethylated DNA containing the mutation remains intact.
-
Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.
-
Selection and Sequencing: Transformed bacteria are plated on selective agar plates. Colonies are picked, and the plasmid DNA is isolated. The presence of the desired mutation and the absence of any other mutations are confirmed by DNA sequencing.
-
Functional Characterization: The mutated MRGPRX4 receptor is then expressed in cells, and its response to this compound is evaluated using the FLIPR Calcium Assay to determine any change in potency.
Conclusion
This compound is a valuable research tool for probing the function of the MRGPRX4 receptor. Its well-defined mechanism of action, characterized by potent and selective agonism of MRGPRX4 and subsequent activation of the Gq-PLC-Ca2+ signaling pathway, provides a clear framework for its application in studies of pain, itch, and hypersensitivity. The detailed understanding of its molecular interactions with the receptor, supported by robust quantitative data and established experimental protocols, facilitates further investigation into the therapeutic potential of targeting MRGPRX4.
References
- 1. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to MS47134: A Selective MRGPRX4 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MS47134, a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to support research and development efforts targeting MRGPRX4.
Introduction to this compound and MRGPRX4
Mas-related G-protein-coupled receptors (MRGPRs) are a family of receptors primarily expressed in sensory neurons and are implicated in itch, pain, and mast cell-mediated hypersensitivity.[1][2] MRGPRX4, a member of this family, has emerged as a significant target in sensory biology.[1][2]
This compound has been identified as a potent and selective agonist of MRGPRX4.[1][3] Its characterization is crucial for understanding the physiological roles of MRGPRX4 and for the development of novel therapeutics.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound and the reference compound, Nateglinide, in relation to MRGPRX4 activation and selectivity.
Table 1: Potency of Agonists at MRGPRX4
| Compound | Assay Type | EC50 |
| This compound | FLIPR Ca²⁺ Assay | 149 nM[1][3] |
| Nateglinide | Phosphatidylinositol Hydrolysis | 2.1 µM |
| Nateglinide | FLIPR Ca²⁺ Assay | 4.7 µM |
| Nateglinide | HTRF IP1 Accumulation Assay | 10.6 µM[1] |
Table 2: Selectivity Profile of this compound
| Target | Fold Selectivity | Notes |
| Kir6.2/SUR1 Potassium Channel | 47-fold over MRGPRX4 | This compound demonstrates significantly improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[1][3] |
| 318 GPCRs | Largely inactive | In a PRESTO-Tango screen of 320 GPCRs, this compound showed no significant agonist or antagonist activity at 318 of the receptors.[4] |
| MRGPRX1 | Initial hit, not replicated | An initial hit for MRGPRX1 in the PRESTO-Tango screen was not confirmed in subsequent concentration-response assays.[4] |
| MRGPRX2, MRGPRX3 | No significant activity | No significant activity was observed for this compound at these MRGPRX subtypes.[5] |
Signaling Pathway of MRGPRX4
MRGPRX4 activation by an agonist such as this compound initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
FLIPR Calcium Mobilization Assay
This assay measures the change in intracellular calcium concentration upon agonist stimulation in cells expressing the target receptor.
Cell Line:
-
HEK293 cells stably or transiently expressing human MRGPRX4.
Materials:
-
HEK293 cells expressing MRGPRX4
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
FLIPR Calcium Assay Kit (contains dye and a quencher)
-
384-well black-wall, clear-bottom microplates
-
FLIPR instrument (e.g., FLIPR TETRA®)
Protocol:
-
Cell Plating: Seed HEK293-MRGPRX4 cells into 384-well plates at a density to achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.[6]
-
Dye Loading:
-
Prepare the dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 4 Assay Kit).
-
Remove the culture medium from the cell plates.
-
Add an equal volume of dye loading buffer to each well (e.g., 25 µL).
-
Incubate the plates for 1 hour at 37°C, 5% CO2.[6]
-
-
Compound Preparation: Prepare a serial dilution of this compound and any control compounds in the assay buffer at a concentration 5-fold higher than the final desired concentration.
-
FLIPR Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to add the compound to the cell plate and record the fluorescence signal over time. A typical protocol involves a baseline reading followed by compound addition and subsequent signal measurement for 2-3 minutes.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis: The EC50 values are calculated from the concentration-response curves using appropriate software (e.g., GraphPad Prism).
PRESTO-Tango GPCR Selectivity Assay
This platform is used for large-scale screening of compounds against a wide array of GPCRs to determine selectivity. The assay is based on ligand-induced recruitment of β-arrestin2.[7][8]
Cell Line:
-
HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein).[7]
Materials:
-
HTLA cells
-
PRESTO-Tango GPCR plasmid library
-
Transfection reagent (e.g., calcium phosphate)[8]
-
384-well optical bottom plates
-
Luciferase substrate (e.g., Glow reagent)
-
Luminometer
Protocol:
-
Plate Preparation: Coat 384-well plates with poly-L-lysine.[7]
-
Transfection:
-
In each well of the 384-well plate, transfect HTLA cells with a plasmid encoding a specific GPCR from the PRESTO-Tango library. This is typically done in quadruplicate for each GPCR.[7]
-
-
Cell Seeding: After transfection, seed the HTLA cells into the poly-L-lysine coated 384-well plates.
-
Compound Addition: Add this compound at a fixed concentration (e.g., 3 µM) to the wells containing the transfected cells.[4]
-
Incubation: Incubate the plates for a minimum of 16 hours at 37°C.
-
Luminescence Reading:
-
Add a luciferase substrate to each well.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis: An increase in luciferase activity indicates that the compound has activated the specific GPCR in that well, leading to β-arrestin recruitment. The activity is typically expressed as a fold increase over the basal signal.
Logical Relationship of this compound Selectivity
The selectivity of this compound for MRGPRX4 is established through a hierarchical testing process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 7. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
The Role of MS47134 in Pain and Itch Research: A Technical Guide
An In-depth Examination of a Selective MRGPRX4 Agonist for Preclinical Research
This technical guide provides a comprehensive overview of MS47134, a potent and selective agonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4), and its application in the fields of pain and itch research. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological profile of this compound and utilize it as a tool compound for investigating MRGPRX4-mediated signaling and its physiological consequences.
Introduction to this compound and MRGPRX4
This compound is a small molecule agonist that selectively activates MRGPRX4, a primate-specific receptor primarily expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] MRGPRX4 has emerged as a significant target in sensory biology, implicated in the modulation of both pain and pruritus (itch), as well as mast cell-mediated hypersensitivity reactions.[3] The selectivity of this compound for MRGPRX4 over other receptors, including the structurally related Kir6.2/SUR1 potassium channel, makes it a valuable pharmacological tool for elucidating the specific roles of this receptor in sensory perception and pathology.[3]
Pharmacological Profile of this compound
The key pharmacological parameters of this compound are summarized in the table below, highlighting its potency and selectivity as an MRGPRX4 agonist.
| Parameter | Value | Target | Assay | Reference |
| EC50 | 149 nM | Human MRGPRX4 | FLIPR Ca2+ Assay | [3] |
| Selectivity | 47-fold improved selectivity for MRGPRX4 over Kir6.2/SUR1 potassium channel | MRGPRX4 vs. Kir6.2/SUR1 | Not Specified | [4] |
Signaling Pathway of MRGPRX4 Activation by this compound
This compound-induced activation of MRGPRX4 initiates a canonical Gq protein-coupled signaling cascade. This pathway is pivotal for the receptor's function in sensory neurons and provides a measurable readout for in vitro assays.
Upon binding of this compound, MRGPRX4 undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This calcium influx is a key event in neuronal activation and can be readily quantified using calcium-sensitive fluorescent dyes.
References
- 1. MRGPRX4 mediates phospho-drug-associated pruritus in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on MS47134 and its Role in Mast Cell-Mediated Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic compound MS47134, a potent and selective agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4). Mast cells, key players in allergic and hypersensitivity reactions, express MRGPRX4, and its activation is linked to the non-IgE-mediated release of inflammatory mediators. This document details the pharmacological properties of this compound, its mechanism of action through the Gq signaling pathway, and its utility as a research tool to investigate mast cell-mediated hypersensitivity. Detailed experimental protocols for assessing the activity of this compound and quantitative data on its potency and selectivity are presented. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the subject matter.
Introduction to this compound and Mast Cell-Mediated Hypersensitivity
Mast cells are critical effector cells in the immune system, renowned for their role in type I hypersensitivity reactions mediated by the cross-linking of immunoglobulin E (IgE) bound to their high-affinity receptor, FcεRI. However, a growing body of evidence highlights the importance of IgE-independent pathways in mast cell activation, which can trigger pseudoallergic reactions and contribute to various inflammatory conditions. One key receptor implicated in these alternative pathways is the Mas-related G protein-coupled receptor X2 (MRGPRX2) and its homolog, MRGPRX4.[1][2]
MRGPRX4 has emerged as a significant target in the study of itch and mast cell-mediated hypersensitivity.[1][3] The compound this compound has been identified as a potent and selective agonist of MRGPRX4, making it an invaluable tool for elucidating the physiological and pathological roles of this receptor.[1][3] This guide will delve into the technical details of this compound, its interaction with MRGPRX4, and the subsequent cellular events leading to mast cell degranulation.
Quantitative Data Presentation
The following tables summarize the key quantitative data reported for this compound.
Table 1: Potency of this compound on MRGPRX4
| Parameter | Value | Assay | Reference |
| EC50 | 149 nM | FLIPR Ca2+ Assay | [3] |
| EC50 | 150 nM | FLIPR Ca2+ Assay | [1] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Fold Selectivity (over MRGPRX4) | Reference |
| Kir6.2/SUR1 Potassium Channel | Inactive | 47-fold | [1][3] |
| 318 other GPCRs | No appreciable agonist or antagonist activity | >100-fold (in most cases) | [1] |
| MRGPRX1 | Minor, non-replicated activity | Not determined | [1] |
Signaling Pathway of this compound in Mast Cells
This compound exerts its effects by binding to and activating MRGPRX4, which is coupled to the Gq family of G proteins.[1] This initiates a well-defined signaling cascade within the mast cell, culminating in the release of pre-formed inflammatory mediators stored in granules.
This compound-induced MRGPRX4 signaling cascade in mast cells.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the activity of this compound are provided below.
FLIPR Calcium (Ca2+) Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Workflow for the FLIPR Calcium Mobilization Assay.
Detailed Methodology:
-
Cell Culture: Cells stably or transiently expressing human MRGPRX4 (e.g., HEK293 or CHO cells) are seeded into black-walled, clear-bottom 96- or 384-well microplates and cultured overnight to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a quencher dye for 1 hour at 37°C in the dark. The quencher dye reduces extracellular background fluorescence.
-
Compound Preparation: A dilution series of this compound is prepared in a separate compound plate.
-
Assay Execution: The cell plate and compound plate are placed into a Fluorometric Imaging Plate Reader (FLIPR). The instrument adds the this compound solutions to the cell plate and simultaneously measures the fluorescence intensity in each well before and after the addition.
-
Data Analysis: The increase in fluorescence, indicative of intracellular calcium mobilization, is plotted against the concentration of this compound. A dose-response curve is fitted to the data to calculate the EC50 value.[1]
Beta-Hexosaminidase Release Assay (Mast Cell Degranulation)
This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
Detailed Methodology for LAD2 Human Mast Cells:
-
Cell Seeding: Human mast cell line LAD2 are seeded at a concentration of 2 x 10^5 cells per well in 96-well plates in Tyrode's buffer (100 µL).[1]
-
Compound Incubation: Varying concentrations of this compound are added to the wells. A positive control (e.g., ionomycin) and a negative control (buffer alone) are included.
-
Activation: The plates are incubated for 30 minutes at 37°C to allow for mast cell activation and degranulation.[1]
-
Supernatant Collection: The plates are centrifuged to pellet the cells, and the supernatant containing the released β-hexosaminidase is carefully collected.
-
Enzymatic Reaction: A substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) is added to the supernatant. The β-hexosaminidase in the supernatant cleaves pNAG, producing a colored product.
-
Reaction Termination and Absorbance Reading: The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total amount present in lysed cells (100% release control). A dose-response curve can be generated by plotting the percentage of degranulation against the concentration of this compound.
Conclusion
This compound is a well-characterized, potent, and selective agonist of MRGPRX4. Its ability to induce mast cell degranulation through a Gq-mediated signaling pathway makes it an essential research tool for investigating the role of MRGPRX4 in mast cell-mediated hypersensitivity reactions, itch, and other inflammatory processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further studies utilizing this compound in in vivo models of hypersensitivity are warranted to fully elucidate the therapeutic potential of targeting the MRGPRX4 pathway.
References
Chemical properties and structure of MS47134.
An In-depth Technical Guide to MS47134: Chemical Properties and Structure
Introduction
This compound is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a key mediator of itch and mast cell-mediated hypersensitivity.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a synthetic small molecule with the following chemical and physical properties:
| Property | Value |
| Molecular Formula | C₂₂H₂₉NO₃ |
| Molecular Weight | 355.47 g/mol |
| Physical Form | Powder |
| Color | White to beige |
| Solubility | DMSO: 2 mg/mL (clear solution) |
| Storage Temperature | 2-8°C |
| Assay Purity | ≥98% (HPLC) |
| SMILES String | O=C(N--INVALID-LINK--C(O)=O)[C@]2(C[C@]3(C)C4)C[C@@H]4C--INVALID-LINK--(C)C2 |
| InChI Key | QSBRCNGPJBWGLQ-LQDXOGNASA-N |
Structure and Binding
The structure of this compound in complex with its target receptor, MRGPRX4, has been determined by cryo-electron microscopy (cryo-EM) at a resolution of 2.6 Å.[2] The PDB ID for this structure is 7S8P.[4]
This compound binds to an extracellular pocket of MRGPRX4, which is distinct from the canonical orthosteric binding site of many other G-protein-coupled receptors (GPCRs).[1][2] The binding of this compound is characterized by the following key interactions:
-
The 3,5-dimethyl-adamantyl group of this compound is anchored in a hydrophobic pocket formed by residues K96, V99, W158, Y240, Y250, and Y254.[2][5]
-
The carboxyl group forms charge-based interactions with the residue R82.[2][5]
-
The phenyl group engages in non-polar interactions with L98, R95, M102, and R82.[2][5]
The binding of this compound induces a conformational change in MRGPRX4, leading to the activation of the Gq signaling pathway.[1][2]
Biological Activity and Selectivity
This compound is a potent agonist of MRGPRX4 with an EC₅₀ of 150 nM as determined by a FLIPR Ca²⁺ assay.[2][3][6] It exhibits significantly improved potency compared to the anti-diabetic drug nateglinide, which also acts on MRGPRX4.[1][2][5]
Furthermore, this compound is a highly selective agonist. Off-target profiling against a panel of 320 GPCRs showed no significant agonist or antagonist activity at other receptors.[2] It also displays a 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[2][3]
| Parameter | Value | Assay |
| Potency (EC₅₀) | 150 nM | FLIPR Ca²⁺ Assay |
| Selectivity | 47-fold over Kir6.2/SUR1 | Not specified |
| Off-Target Activity | No appreciable activity at 318 other GPCRs | PRESTO-Tango GPCRome screen |
Experimental Protocols
FLIPR Ca²⁺ Assay for Agonist Potency
The potency of this compound as an MRGPRX4 agonist was determined using a Fluorometric Imaging Plate Reader (FLIPR) Ca²⁺ assay.[2]
-
Cell Culture: HEK293T cells stably expressing MRGPRX4 are seeded into 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Preparation: A serial dilution of this compound is prepared in a drug buffer (1 x HBSS, 20 mM HEPES, 0.1% (w/v) BSA, pH 7.4).
-
FLIPR Measurement:
-
The baseline fluorescence is measured for 10 seconds.
-
The prepared this compound solutions are added to the wells.
-
Fluorescence is continuously measured for an additional 120 seconds to detect changes in intracellular calcium concentration upon receptor activation.
-
-
Data Analysis: The change in fluorescence is plotted against the compound concentration to determine the EC₅₀ value using a sigmoidal dose-response curve.
Mutagenesis Studies for Binding Site Validation
To confirm the binding mode of this compound, alanine scanning mutagenesis was performed on key residues within the proposed binding pocket of MRGPRX4.[1][2]
-
Site-Directed Mutagenesis: Plasmids encoding MRGPRX4 with single-point mutations (e.g., R82A, K96A, etc.) are generated.
-
Cell Transfection: HEK293T cells are transfected with the mutant MRGPRX4 constructs.
-
Gq Activation Assay: The ability of this compound to activate Gq signaling in cells expressing the mutant receptors is measured.
-
Data Analysis: The potency of this compound on the mutant receptors is compared to its potency on the wild-type receptor. A significant reduction in potency for a particular mutant indicates the importance of that residue in this compound binding and receptor activation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by this compound and a general experimental workflow for its characterization.
This compound-induced MRGPRX4 signaling pathway.
Experimental workflow for this compound characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 7s8p - CryoEM structure of Gq-coupled MRGPRX4 with small molecule agonist this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Mas-related G protein-coupled receptor (MRGPR) family, a distinct subgroup of Class A GPCRs, has emerged from relative obscurity to become a focal point of intense research in sensory biology, immunology, and pharmacology. Primarily expressed in peripheral sensory neurons and various immune cells, particularly mast cells, these receptors are critical mediators of itch, pain, and pseudo-allergic drug reactions.[1][2] Their diverse ligand recognition profiles and complex signaling pathways present both challenges and significant opportunities for the development of novel therapeutics targeting a range of conditions, from chronic pruritus and neuropathic pain to inflammatory disorders.[1][3] This technical guide provides a comprehensive overview of the human MRGPR family, focusing on its core members (MRGPRD, MRGPRX1, and MRGPRX2), their pharmacology, intricate signaling mechanisms, and the experimental protocols essential for their study.
Introduction to the MRGPR Family
First discovered in 2001, the MRGPR family is characterized by significant diversity across species, with approximately 50 members in mice but only eight confirmed in humans: MRGPRD, MRGPRE, MRGPRF, MRGPRG, and the primate-specific MRGPRX1, MRGPRX2, MRGPRX3, and MRGPRX4.[1][2][4] These receptors are predominantly located in the dorsal root ganglia (DRG) and trigeminal ganglia, as well as on immune cells such as mast cells, dendritic cells, and neutrophils.[2][5] This localization places them at the crucial interface of the nervous and immune systems, facilitating neuro-immune crosstalk.[5]
Unlike many GPCR families that respond to a single class of ligands, MRGPRs are activated by a structurally diverse array of molecules, including endogenous peptides, small molecule metabolites, and a wide range of xenobiotics.[1] Many members, however, remain orphan receptors with no identified endogenous ligand.[1] The most extensively studied human members—MRGPRD, MRGPRX1, and MRGPRX2—serve as key examples of the family's role in somatosensation and immunity.
Pharmacology and Quantitative Data
The pharmacological characterization of MRGPRs is an active area of research, aimed at identifying potent and selective agonists and antagonists. This data is crucial for developing tool compounds to probe receptor function and for initiating drug discovery programs. The following tables summarize the available quantitative data for key ligands of MRGPRD, MRGPRX1, and MRGPRX2.
Table 1: Quantitative Data for MRGPRD Ligands
| Ligand | Type | Assay | Potency (EC₅₀) | Reference(s) |
| β-Alanine | Agonist | Ca²⁺ Mobilization | 3 - 44 µM | [5] |
| Alamandine | Agonist | Leptin mRNA Expression | - | [2] |
| EP-2825 | Agonist | Gq Activation | ~100-fold > β-alanine | [6] |
| EP-3945 | Agonist | Gq Activation | ~100-fold > β-alanine | [6] |
| Mu-6840 | Inverse Agonist | Constitutive Activity | - | [5] |
Table 2: Quantitative Data for MRGPRX1 Ligands
| Ligand | Type | Assay | Potency (EC₅₀ / pEC₅₀) | Affinity (Kᵢ) | Reference(s) |
| BAM8-22 | Agonist | Gq Activation | pEC₅₀: 7.72 ± 0.08 | - | [7] |
| Compound-16 | Agonist | Gq Activation | pEC₅₀: 6.84 ± 0.07 | - | [7] |
| ML382 | Positive Allosteric Modulator | Gq Activation (BAM8-22) | ΔpEC₅₀ up to ~2.5 | - | [7] |
| Chloroquine | Agonist | Itch Sensation | - | - | [4] |
Table 3: Quantitative Data for MRGPRX2 Ligands
| Ligand | Type | Assay | Potency (EC₅₀ / IC₅₀) | Affinity (Kᵢ) | Reference(s) |
| Substance P | Agonist | Ca²⁺ Mobilization | 100 - 160 nM | - | [8][9] |
| Cortistatin-14 | Agonist | Gq/Gi Activation | - | - | [10] |
| Icatibant | Agonist | Mast Cell Degranulation | - | - | [4] |
| Ciprofloxacin | Agonist | Ca²⁺ Mobilization | 2.5 µg/mL | - | [11] |
| Morphine | Agonist | Ca²⁺ Mobilization | 4.5 - 7 µM | - | [12] |
| Compound 48/80 | Agonist | Mast Cell Degranulation | - | - | [8] |
| (R)-ZINC-3573 | Agonist | Gq/Gi Activation | - | - | [10] |
| Compound A | Antagonist | Mast Cell Degranulation (SP) | IC₅₀: 32.4 nM | - | [13] |
| Compound B | Antagonist | Mast Cell Degranulation (SP) | IC₅₀: 1.8 nM | - | [13] |
| C9 | Inverse Agonist | Gq Recruitment | - | 43 nM | [10] |
| C9-6 | Inverse Agonist | Gq Recruitment | - | 58 nM | [10] |
Signaling Pathways of Key MRGPRs
MRGPRs exhibit complex and often promiscuous coupling to heterotrimeric G proteins, primarily the Gαq/11 and Gαi/o families. This leads to the activation of distinct downstream effector pathways. Some members have also been shown to couple to Gαs or signal through Gβγ subunits, adding further layers of complexity.[2][7]
MRGPRD Signaling
MRGPRD is a receptor for the endogenous metabolite β-alanine and is implicated in itch and pain sensations.[4][14] It couples to multiple G protein subtypes, leading to diverse cellular responses depending on the context.
-
Gαq/11 Pathway: Activation of the Gαq/11 pathway is a primary signaling route for MRGPRD.[2] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[2] In some cellular systems, this pathway can lead to the activation of NF-κB and subsequent release of inflammatory cytokines like IL-6.[15]
-
Gαi/o Pathway: MRGPRD also couples to Gαi/o proteins. This pathway inhibits adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels.[2] In sensory neurons, this Gαi/o-dependent signaling can lead to the inhibition of M-type potassium channels, enhancing neuronal excitability.[14]
-
Gαs Pathway: Uniquely among the well-studied MRGPRs, MRGPRD has also been shown to utilize Gαs signaling, which activates adenylyl cyclase, increases cAMP, and activates Protein Kinase A (PKA). PKA can then phosphorylate various targets, including TRP channels, potentially sensitizing them.[2]
MRGPRX1 Signaling
MRGPRX1 is a primate-specific receptor activated by the endogenous peptide BAM8-22 and the antimalarial drug chloroquine.[1][4] It plays a dual role, mediating itch when activated peripherally but inhibiting chronic pain when activated centrally.[1] Its signaling in sensory neurons is crucial for modulating their excitability.
-
Gαq/11 and Gαi/o Coupling: Like MRGPRD, MRGPRX1 couples to both Gαq/11 and Gαi/o proteins.[7]
-
Gβγ-Mediated Ion Channel Modulation: A key function of MRGPRX1 signaling is the modulation of ion channels via Gβγ subunits released from activated Gαi/o.[7] This Gβγ-dependent mechanism has been shown to inhibit N-type high-voltage-activated (HVA) calcium channels, which reduces neurotransmitter release and contributes to the receptor's analgesic effects.[16] Furthermore, MRGPRX1 activation can modulate tetrodotoxin-resistant (TTX-R) sodium channels, lowering their activation threshold and increasing neuronal excitability, which is linked to its role in itch.[17]
MRGPRX2 Signaling
MRGPRX2 is arguably the most studied member in the context of immunology and pharmacology. Expressed prominently on mast cells, it is a key receptor for IgE-independent degranulation, triggered by numerous substances including neuropeptides (Substance P), host defense peptides (LL-37), and many FDA-approved drugs (e.g., fluoroquinolones, opioids), causing pseudo-allergic reactions.[1][18]
-
Promiscuous G Protein Coupling: MRGPRX2 can couple to all four major G protein families (Gαs, Gαi/o, Gαq/11, and Gα12/13), though its coupling to Gαq and Gαi is most robust and functionally characterized.[7]
-
Synergistic Gαq and Gαi Signaling: Both Gαq and Gαi pathways are required for maximal MRGPRX2-mediated mast cell degranulation. The Gαq pathway drives PLC activation and subsequent Ca²⁺ mobilization.[7][8] The Gαi pathway contributes by inhibiting adenylyl cyclase, and it is proposed that the released Gβγ subunits can recruit PLCβ to the membrane, thereby accelerating Gαq signaling.[7]
-
β-Arrestin Recruitment and Biased Agonism: In addition to G protein signaling, MRGPRX2 activation can lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization.[2][8] Evidence for biased agonism exists, where different ligands can preferentially activate either G protein-dependent pathways (leading to degranulation) or β-arrestin pathways (leading to internalization).[19]
Key Experimental Protocols
Studying MRGPR function requires a suite of specialized cell-based assays. The following sections provide detailed, generalized protocols for the three most common assays used in MRGPR research.
Intracellular Calcium Mobilization Assay (Fura-2 AM)
This assay is a cornerstone for studying Gαq-coupled receptors. It measures changes in intracellular calcium concentration upon receptor activation using a ratiometric fluorescent dye, Fura-2 AM.
Principle: Cell-permeant Fura-2 AM is loaded into cells, where intracellular esterases cleave the AM ester group, trapping the dye inside. Fura-2 exhibits a shift in its excitation spectrum upon binding Ca²⁺. By measuring the ratio of fluorescence emission at ~510 nm when the dye is excited at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-unbound), one can determine the intracellular calcium concentration, providing a robust readout of Gαq activation that minimizes variability from dye loading or cell number.[6][20][21]
Materials:
-
HEK293 or CHO cells stably expressing the MRGPR of interest (and potentially a promiscuous Gα subunit like Gα15/16 to boost signal).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fura-2 AM dye (e.g., from ThermoFisher, AAT Bioquest).
-
Anhydrous DMSO.
-
Pluronic F-127 (optional, aids dye solubilization).
-
Probenecid (optional, anion transport inhibitor to prevent dye leakage).
-
Assay Buffer: HEPES-buffered Hanks' Balanced Salt Solution (HHBS) or similar physiological buffer.
-
Agonists, antagonists, and control compounds.
-
A fluorescence plate reader capable of dual excitation at 340 nm and 380 nm and emission detection at ~510 nm (e.g., FlexStation, FLIPR).
Protocol:
-
Cell Plating: Seed cells into black-walled, clear-bottom plates at an optimized density (e.g., 40,000-80,000 cells/well for a 96-well plate) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[20]
-
Prepare Fura-2 AM Loading Solution:
-
Prepare a 1 mg/mL (or ~1 mM) stock solution of Fura-2 AM in high-quality, anhydrous DMSO.[22]
-
On the day of the assay, prepare the final loading solution. For 10 mL of buffer, add 20-50 µL of the Fura-2 AM stock solution.[20]
-
(Optional) The buffer can be supplemented with Pluronic F-127 (e.g., 0.02-0.04%) and Probenecid (e.g., 2.5 mM) to improve dye loading and retention.
-
-
Dye Loading:
-
Aspirate the growth medium from the cell plate.
-
Add 100 µL (for 96-well plates) of the Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Washing (Optional but Recommended): Some protocols are "no-wash," but for lower background, gently aspirate the loading solution and wash the cells 1-2 times with Assay Buffer, leaving a final volume of 100 µL in each well.
-
Compound Addition and Measurement:
-
Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate to 37°C.
-
Prepare a separate "compound plate" with agonists/antagonists at desired concentrations (e.g., 5X final concentration).
-
Set the instrument to record a baseline fluorescence ratio (F340/F380) for a short period (e.g., 10-20 seconds).
-
The instrument then automatically adds a specific volume (e.g., 25 µL) from the compound plate to the cell plate.
-
Continue recording the fluorescence ratio for another 2-3 minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis: The change in the F340/F380 ratio over time is plotted. The peak response is used to generate concentration-response curves, from which EC₅₀ (for agonists) or IC₅₀ (for antagonists) values can be calculated using a four-parameter logistic equation.
β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with an activated GPCR. It is a common method for studying receptor desensitization and G protein-independent signaling, and is particularly useful for identifying biased agonism.
Principle: Several commercial platforms exist, with a common one being the Enzyme Fragment Complementation (EFC) technology (e.g., DiscoveRx PathHunter).[11] In this system, the GPCR is tagged with a small enzyme fragment (ProLink, PK), and β-arrestin is tagged with the larger, complementary enzyme acceptor (EA) fragment of β-galactosidase. Upon ligand binding and receptor activation, β-arrestin is recruited to the GPCR, bringing the two enzyme fragments into proximity. This allows them to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[11]
Materials:
-
Engineered cell line co-expressing the PK-tagged MRGPR and EA-tagged β-arrestin (e.g., from DiscoveRx/Eurofins).
-
Cell culture medium and reagents.
-
White, solid-bottom 96- or 384-well assay plates.
-
Agonists, antagonists, and control compounds.
-
PathHunter Detection Reagent Kit (containing Galacton Star substrate, Emerald II solution, and Cell Assay Buffer).
-
A plate reader capable of measuring chemiluminescence.
Protocol:
-
Cell Plating: Harvest and count the engineered cells. Dilute them in the appropriate cell plating medium to the recommended density. Dispense the cell suspension into white-walled assay plates and incubate overnight at 37°C, 5% CO₂.[11]
-
Compound Preparation: Prepare serial dilutions of test compounds (agonists or antagonists) in the appropriate assay buffer. For antagonist mode, also prepare the agonist at a concentration that gives ~80% of its maximal effect (EC₈₀).
-
Compound Addition (Agonist Mode): Add the prepared agonist dilutions directly to the cells.
-
Compound Addition (Antagonist Mode): First, add the antagonist dilutions to the cells and incubate for a specified period (e.g., 30 minutes). Then, add the EC₈₀ concentration of the agonist to all wells (except negative controls).
-
Incubation: Incubate the plates at 37°C or room temperature for 60-90 minutes. This allows for receptor activation and β-arrestin recruitment.
-
Signal Detection:
-
Prepare the detection reagent mixture according to the manufacturer's instructions immediately before use.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark to allow the signal to develop.
-
-
Measurement: Read the chemiluminescence on a compatible plate reader.
-
Data Analysis: Normalize the raw luminescence data (e.g., relative to a positive control agonist) and plot concentration-response curves to determine EC₅₀ or IC₅₀ values.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This is a functional, colorimetric assay that directly measures a key physiological outcome of MRGPRX2 activation in mast cells: the release of granular contents.
Principle: Mast cell granules are rich in the enzyme β-hexosaminidase. When mast cells degranulate in response to a stimulus, this enzyme is released into the supernatant. The enzymatic activity in the supernatant can be quantified by adding a substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). β-hexosaminidase cleaves pNAG into a product that, upon addition of a high-pH "stop solution," turns yellow. The intensity of this color, measured by absorbance at 405 nm, is directly proportional to the amount of enzyme released and thus, the extent of degranulation.[1][19]
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3 expressing MRGPRX2) or primary mast cells.
-
96-well V-bottom plates.
-
Assay Buffer: Tyrode's buffer or HEPES buffer, often supplemented with BSA.
-
Substrate Solution: pNAG dissolved in citrate buffer (pH 4.5).
-
Stop Solution: Glycine or carbonate-bicarbonate buffer (pH >10).
-
Lysis Buffer: 0.1-1% Triton X-100 in Assay Buffer.
-
Agonists, antagonists, and control compounds.
-
A microplate reader capable of measuring absorbance at 405 nm.
Protocol:
-
Cell Preparation:
-
Harvest mast cells and wash them by gentle centrifugation (e.g., 200 x g for 5 min) in Assay Buffer.[19]
-
Resuspend the cells in fresh Assay Buffer to a final concentration of ~2-5 x 10⁵ cells/mL.
-
Aliquot 50-100 µL of the cell suspension into the wells of a 96-well V-bottom plate.
-
-
Stimulation:
-
Add 50 µL of the test compound (agonist) or vehicle control to the appropriate wells. For antagonist testing, pre-incubate cells with the antagonist for 10-15 minutes before adding the agonist.
-
Include controls for total release (lyse cells with Triton X-100) and spontaneous release (cells with buffer only).
-
Incubate the plate at 37°C for 30-45 minutes.[19]
-
-
Stop Reaction & Pellet Cells: Stop the degranulation reaction by placing the plate on ice for 5 minutes. Centrifuge the plate (e.g., 400 x g for 5 min at 4°C) to pellet the cells.
-
Enzymatic Reaction:
-
Carefully transfer 25-50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
To measure the total cellular content of β-hexosaminidase, lyse the cell pellets from the "total release" wells with Triton X-100 buffer and transfer a sample of the lysate to the new plate.
-
Add 50 µL of the pNAG substrate solution to all wells containing supernatant or lysate.
-
Incubate the plate at 37°C for 60-90 minutes.[1]
-
-
Measurement:
-
Add 150 µL of the Stop Solution to each well. The solution in wells with enzymatic activity will turn yellow.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
-
% Release = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Total - Absorbance_Spontaneous)] x 100.
-
Plot the % release against compound concentration to generate dose-response curves.
-
Conclusion and Future Directions
The Mas-related G protein-coupled receptor family stands at a compelling intersection of sensory neuroscience and immunology. Receptors like MRGPRX2 have been definitively identified as key players in IgE-independent hypersensitivity reactions, while MRGPRD and MRGPRX1 are validated targets for non-histaminergic itch and novel non-opioid pain pathways. The availability of quantitative pharmacological data and robust experimental protocols, as detailed in this guide, provides a solid foundation for the scientific community to further probe their functions and advance drug discovery efforts.
Future research will likely focus on several key areas: de-orphanizing the remaining human MRGPRs (E, F, G, and X3); elucidating the structural basis of their promiscuous ligand recognition to enable structure-based drug design; and further exploring the therapeutic potential of modulating these receptors in complex inflammatory skin diseases, chronic pain conditions, and beyond. The continued development of selective antagonists and biased agonists will be paramount to translating our growing understanding of MRGPR biology into clinically effective therapeutics.
References
- 1. abmgood.com [abmgood.com]
- 2. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. hellobio.com [hellobio.com]
- 7. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detecting degranulation via hexosaminidase assay [protocols.io]
- 14. Mrgprs as Itch Receptors - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pnas.org [pnas.org]
- 17. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 20. abcam.cn [abcam.cn]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. moodle2.units.it [moodle2.units.it]
Unveiling MS47134: A Technical Guide to a Novel MRGPRX4 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of MS47134, a potent and selective agonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4). The information presented herein is compiled from publicly available scientific literature, offering a comprehensive resource for researchers in the fields of pain, itch, and mast cell-mediated hypersensitivity.
Introduction to this compound
This compound is a small molecule compound identified as a highly potent and selective agonist for MRGPRX4, a receptor implicated in the sensation of itch and pain. Its discovery has provided a valuable chemical tool to probe the function of MRGPRX4 and presents a potential starting point for the development of novel therapeutics targeting conditions associated with this receptor.
Discovery and Development
The discovery of this compound was the result of a structure-guided drug discovery effort starting from the known, weakly potent MRGPRX4 agonist, nateglinide.[1] Through extensive analoging and screening of commercially available compounds from the ZINC database, researchers sought to enhance the potency and selectivity for MRGPRX4.[1] This optimization process led to the identification of this compound, which demonstrated a significantly improved pharmacological profile compared to the initial lead compound.
Logical Relationship: From Lead Compound to this compound
Caption: Optimization pathway from the lead compound to this compound.
Pharmacological Profile
This compound is characterized by its high potency and selectivity for the MRGPRX4 receptor.
| Parameter | Value | Reference |
| Target | Mas-related G-protein coupled receptor X4 (MRGPRX4) | [1][2] |
| Activity | Agonist | [1][2] |
| EC50 | 149 nM | [2] |
| Selectivity | 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[1] | [1] |
| Off-Target Profile | No appreciable agonist or antagonist activity at 318 other tested GPCRs.[1] Activity was observed at MRGPRX1 in the initial screen but was not replicated in subsequent concentration-response assays.[1] | [1] |
Mechanism of Action
This compound exerts its effects by binding to and activating the MRGPRX4 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, is believed to couple to Gq proteins.[1] This activation initiates a downstream signaling cascade, leading to the physiological responses associated with MRGPRX4, such as the sensation of itch.[1]
Signaling Pathway: this compound Activation of MRGPRX4
Caption: Proposed signaling pathway of this compound via MRGPRX4 activation.
Experimental Protocols
FLIPR Ca2+ Assay for Agonist Potency Determination
This protocol is based on the methodology described in the discovery of this compound.
Experimental Workflow: FLIPR Ca2+ Assay
References
A Technical Whitepaper on the Preliminary Efficacy of MS47134
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a technical overview of the preliminary efficacy and mechanism of action of MS47134, a selective agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4). This compound has been identified as a potent tool for investigating MRGPRX4-mediated signaling, which is implicated in pruritus, particularly bile acid-induced itch.[1][2] This whitepaper summarizes key quantitative efficacy data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows. The information is compiled from publicly available preliminary studies.
Quantitative Efficacy Data
The potency of this compound as an MRGPRX4 agonist has been quantified using cellular assays. The primary efficacy metric is its half-maximal effective concentration (EC50).
| Compound | Target | Assay Type | Parameter | Value | Selectivity | Reference |
| This compound | MRGPRX4 | FLIPR Ca²⁺ Assay | EC50 | 149 nM | 47-fold improvement over Kir6.2/SUR1 potassium channel | [3] |
| Nateglinide | MRGPRX4 | FLIPR Ca²⁺ Assay | EC50 | >10 µM | - | [4][5] |
Table 1: Summary of this compound Efficacy Data.
Mechanism of Action and Signaling Pathway
This compound functions by binding to the orthosteric pocket of the MRGPRX4 receptor, a G protein-coupled receptor (GPCR).[4] This binding event stabilizes the receptor in an active conformation, leading to the activation of the heterotrimeric G protein Gq.[1][4] Activated Gq, in turn, initiates downstream intracellular signaling cascades. The elucidation of the cryo-EM structure of the MRGPRX4-Gq complex bound to this compound has provided detailed insights into the specific molecular interactions driving its agonist activity.[4][6]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of MRGPRX4 in Pruritus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic pruritus, or itch, is a debilitating symptom associated with various systemic and dermatological diseases, significantly impairing quality of life.[1] While histamine-mediated itch is well-understood, many forms of chronic pruritus are histamine-independent, rendering antihistamines ineffective.[2] A key area of unmet medical need is cholestatic pruritus, a severe itch accompanying liver diseases characterized by impaired bile flow.[3] Recent research has identified the Mas-related G protein-coupled receptor X4 (MRGPRX4) as a critical mediator of cholestatic pruritus, opening new avenues for targeted therapeutic development.[4] This technical guide provides an in-depth overview of the role of MRGPRX4 in pruritus, detailing its molecular mechanisms, key experimental findings, and methodologies for its study.
Introduction to MRGPRX4
MRGPRX4 is a primate-specific G protein-coupled receptor (GPCR) belonging to the Mas-related gene family.[5][6] It is predominantly expressed in a subset of small-diameter sensory neurons of the human dorsal root ganglia (DRG) and trigeminal ganglia, the primary neurons responsible for transmitting sensory information, including itch, from the periphery to the central nervous system.[1][7][8] Studies have shown that MRGPRX4 is co-expressed with other known itch-related markers, such as the histamine H1 receptor (HRH1) and the transient receptor potential vanilloid 1 (TRPV1), further implicating it in pruriception.[1][2]
MRGPRX4 as a Receptor for Pruritogens in Cholestatic Itch
A significant breakthrough in understanding cholestatic pruritus was the identification of endogenous ligands that activate MRGPRX4. In conditions of cholestasis, bile acids and bilirubin accumulate in the bloodstream and tissues.[3] Multiple independent research groups have now established that bile acids are natural ligands for MRGPRX4.[1][3][9] Furthermore, bilirubin has also been identified as an agonist, albeit a less potent one, that can allosterically modulate and potentiate the activation of MRGPRX4 by bile acids.[4][10]
The activation of MRGPRX4 by these accumulated metabolites in sensory neurons is now considered a key mechanism driving the intense and intractable itch experienced by patients with cholestatic liver diseases.[1][11] This is supported by findings that the levels of bile acids in the plasma of cholestatic patients with pruritus are sufficient to activate MRGPRX4.[1][2]
Signaling Pathway of MRGPRX4
MRGPRX4 activation initiates an intracellular signaling cascade that leads to neuronal excitation and the sensation of itch. The receptor primarily couples to the Gαq subunit of heterotrimeric G proteins.[1][12][13] Upon ligand binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][12] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key event in neuronal activation.[1][14] This signaling pathway has been confirmed through experiments showing that inhibitors of Gαq (YM254890) and PLC (U73122) block MRGPRX4-mediated Ca2+ responses.[1][4]
References
- 1. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 3. pnas.org [pnas.org]
- 4. yulonglilab.org [yulonglilab.org]
- 5. researchgate.net [researchgate.net]
- 6. MRGPRX4 Receptor Agonists and Antagonists - Technologie [provendis.info]
- 7. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mrgprs as Itch Receptors - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MRGPRX4 is a novel bile acid receptor in cholestatic itch | bioRxiv [biorxiv.org]
- 11. Pruritus in Chronic Cholestatic Liver Diseases, Especially in Primary Biliary Cholangitis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Itch receptor MRGPRX4 interacts with the receptor activity-modifying proteins (RAMPs) | bioRxiv [biorxiv.org]
- 14. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MS47134 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of MS47134, a potent and selective agonist for the Mas-related G-protein-coupled Receptor X4 (MRGPRX4). This document includes a summary of its quantitative data, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows.
Introduction
This compound is a small molecule agonist that selectively activates MRGPRX4, a receptor implicated in pain, itch, and mast cell-mediated hypersensitivity.[1][2][3] Its selectivity and potency make it a valuable tool for studying the physiological and pathological roles of MRGPRX4 in various cellular contexts. Understanding its mechanism of action and having robust protocols for its use are crucial for advancing research in these areas.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in in vitro assays.
| Parameter | Value | Assay System | Reference |
| EC50 | 149 nM | FLIPR Ca2+ assay in MRGPRX4-expressing cells | [1][2][3] |
| Selectivity | 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel | Not specified | [1][4] |
This compound Signaling Pathway
This compound selectively binds to and activates MRGPRX4, a G-protein coupled receptor (GPCR). Upon activation, MRGPRX4 primarily couples to the Gαq subunit of the heterotrimeric G protein.[4][5][6] This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC) β.[6] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm.[5][6][7] This increase in intracellular Ca2+ is a hallmark of MRGPRX4 activation and can be measured to quantify the activity of agonists like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MS47134 in a FLIPR Ca2+ Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS47134 is a potent and selective agonist for the Mas-related G-protein-coupled Receptor X4 (MRGPRX4), a receptor implicated in itch, pain, and mast cell-mediated hypersensitivity.[1][2] Characterizing the activity of compounds like this compound is crucial for understanding their therapeutic potential. The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput platform widely used in drug discovery for monitoring intracellular calcium mobilization, a key event in many signal transduction pathways.[3][4][5] This document provides detailed application notes and protocols for utilizing this compound in a FLIPR Ca2+ assay to study MRGPRX4 activation.
Upon activation by an agonist such as this compound, MRGPRX4 couples to Gq proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ can be detected by fluorescent calcium indicators, providing a quantitative measure of receptor activation.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in a FLIPR Ca2+ assay targeting the MRGPRX4 receptor.
| Compound | Target Receptor | Assay Type | Cell Line | EC50 | Selectivity | Reference |
| This compound | MRGPRX4 | FLIPR Ca2+ | Flp-In™ T-REx™-293 | 149 nM[1][2] | 47-fold improved selectivity for MRGPRX4 over Kir6.2/SUR1 potassium channel[1][7] | [7] |
| Nateglinide | MRGPRX4 | FLIPR Ca2+ | Flp-In™ T-REx™-293 | - | - | [7] |
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of MRGPRX4 by this compound, leading to an increase in intracellular calcium.
Experimental Workflow
The diagram below outlines the key steps for performing a FLIPR Ca2+ assay to measure the activity of this compound on MRGPRX4.
Detailed Experimental Protocol
This protocol is adapted from established methods for characterizing MRGPRX4 agonists using a FLIPR Ca2+ assay.[7]
Materials and Reagents:
-
Cell Line: Flp-In™ T-REx™-293 cells stably expressing human MRGPRX4 (or other suitable host cells).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Induction Agent (if applicable): Tetracycline (1 µg/mL) for inducible expression systems.
-
Plates: Poly-L-Lysine coated 384-well black, clear-bottom cell culture plates.
-
FLIPR Calcium Assay Kit: For example, the FLIPR Calcium 4 Assay Kit (Molecular Devices).[8]
-
Assay Buffer: 1x Hank's Balanced Salt Solution (HBSS), 2.5 mM probenecid, and 20 mM HEPES, pH 7.4.
-
Drug Buffer: 1x HBSS, 20 mM HEPES, and 0.1% (w/v) Bovine Serum Albumin (BSA), pH 7.4.
-
This compound: Prepare a stock solution in DMSO.
Procedure:
Day 1: Cell Plating
-
Culture MRGPRX4-expressing cells according to standard cell culture protocols.
-
On the day before the assay, harvest the cells and resuspend them in cell culture medium.
-
If using an inducible expression system, add tetracycline to the medium to induce MRGPRX4 expression.
-
Plate the cells into Poly-L-Lysine coated 384-well black, clear-bottom plates at a density of 20,000 cells in 40 µL per well.[7]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
Day 2: FLIPR Ca2+ Assay
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 4 Assay Kit) by diluting the dye in Assay Buffer.[7]
-
Carefully remove the cell culture medium from the wells.
-
Add 20 µL of the prepared calcium dye solution to each well.[7]
-
Incubate the plate for 1 hour at 37°C, followed by 20 minutes at room temperature in the dark.[7]
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound in Drug Buffer in a separate 384-well plate. The final concentrations should be 3-fold higher than the desired final assay concentrations to account for the 1:3 dilution upon addition to the cell plate.
-
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to measure the basal fluorescence for 10 seconds.[7]
-
Program the instrument to automatically add 10 µL of the this compound solutions from the compound plate to the corresponding wells of the cell plate.[7]
-
Continue to measure the fluorescence intensity at appropriate intervals for a defined period to capture the calcium mobilization kinetics.
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
The peak fluorescence response is typically used for analysis.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
Troubleshooting and Considerations
-
Cell Health and Plating Density: Ensure cells are healthy and plated at a consistent density to minimize well-to-well variability.
-
Dye Loading: Optimize the dye loading time and temperature for your specific cell line to achieve a good signal-to-background ratio.
-
DMSO Concentration: Keep the final DMSO concentration in the assay wells low (typically ≤ 1%) to avoid solvent effects.
-
Probenecid: Probenecid is included in the Assay Buffer to inhibit organic anion transporters that can extrude the calcium indicator dye from the cells.
-
Controls: Include appropriate controls, such as wells with vehicle only (negative control) and a known agonist at a saturating concentration (positive control), to assess assay performance.
-
Z'-factor: For high-throughput screening applications, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FLIPR assays of intracellular calcium in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 5. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
Application Notes: MS47134 Administration Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the oral (PO) and intraperitoneal (IP) administration of MS47134 in mice. This compound is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a key receptor in the study of itch, pain, and mast cell-mediated hypersensitivity.[1][2][3] The following sections include the mechanism of action, quantitative data summaries, and step-by-step experimental procedures to ensure accurate and reproducible in vivo studies.
Mechanism of Action: this compound and the MRGPRX4 Signaling Pathway
This compound selectively binds to and activates MRGPRX4, a G-protein-coupled receptor (GPCR).[1][3] This activation primarily stimulates the Gq-family of G proteins.[4][5][6] The activated Gq protein, in turn, activates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium (Ca2+) levels and the activation of Protein Kinase C (PKC), resulting in various cellular responses, including neuronal activation and mast cell degranulation.[5][6]
Caption: this compound signaling pathway via the MRGPRX4 receptor.
Quantitative Data and Material Recommendations
The following tables summarize key quantitative data for this compound and provide general recommendations for materials required for its administration in mice.
Table 1: this compound Properties
| Parameter | Value | Target Receptor |
|---|
| EC₅₀ | 149 nM | MRGPRX4 |
Table 2: Recommended Materials and Volumes for Mouse Administration
| Administration Route | Recommended Needle/Tube Size | Max Administration Volume | Reference |
|---|---|---|---|
| Intraperitoneal (IP) | 25-27 Gauge Needle | < 10 mL/kg | [7][8] |
| Oral (PO) - Gavage | 20-22 Gauge Gavage Tube | < 10 mL/kg |[9] |
Experimental Protocol 1: Oral (PO) Administration via Gavage
Oral gavage is a standard method for ensuring precise oral dosing. Proper restraint and technique are critical to prevent injury to the animal.[9]
Vehicle Preparation
A suggested vehicle for this compound for both oral and intraperitoneal administration is a suspended solution. To prepare a 2.5 mg/mL solution:
-
Create a 25.0 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
It is recommended to prepare this working solution fresh on the day of the experiment.[1]
Gavage Procedure
-
Animal Restraint : Gently but firmly restrain the mouse by scruffing the loose skin over the shoulders and neck to ensure the head is stable.[9] The animal should be held in an upright position.
-
Measure Gavage Tube : Measure the gavage tube from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[9]
-
Tube Insertion : Gently insert the gavage tube into the mouth, slightly to one side to avoid the incisors. Advance the tube along the roof of the mouth and down the esophagus. There should be no resistance; if resistance is felt, the tube may be in the trachea and must be withdrawn immediately.[9]
-
Administer Compound : Once the tube is correctly positioned, slowly administer the prepared this compound solution.
-
Withdraw Tube : Smoothly and gently withdraw the gavage tube.
-
Post-Procedure Monitoring : Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.[9]
Alternative Method: For chronic studies or to reduce stress, voluntary oral administration can be used. This involves incorporating this compound into a palatable jelly that the mice are trained to consume.[10][11][12]
Caption: Workflow for oral administration of this compound via gavage.
Experimental Protocol 2: Intraperitoneal (IP) Administration
IP injection is a common route for systemic administration of substances that are not absorbed orally.
Vehicle Preparation
Use the same vehicle preparation as described in the oral administration protocol.[1]
IP Injection Procedure
-
Animal Restraint : Restrain the mouse using the scruff technique, allowing the abdomen to be exposed and accessible.[13] Turn the animal so its head is tilted slightly downward.
-
Identify Injection Site : The preferred injection site is the lower right quadrant of the abdomen.[7][13][14] This location avoids major organs like the cecum and urinary bladder.[13][14] Disinfect the site with an alcohol wipe.[13][14]
-
Needle Insertion : Using a 25-27 gauge needle, insert it with the bevel facing up at a 30-45 degree angle into the identified quadrant.[7][13]
-
Aspirate : Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is drawn. This confirms the needle is correctly placed in the peritoneal cavity.[14] If fluid is present, withdraw the needle and reinject at a different site with a new needle.
-
Inject Compound : Once proper placement is confirmed, inject the this compound solution smoothly. The maximum recommended volume is 10 mL/kg.[7]
-
Withdraw Needle : Remove the needle and place the syringe directly into a sharps container without recapping.[7]
-
Post-Procedure Monitoring : Return the mouse to its cage and observe for any complications, such as bleeding at the injection site or signs of peritonitis.[7]
Caption: Workflow for intraperitoneal administration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. scribd.com [scribd.com]
- 9. instechlabs.com [instechlabs.com]
- 10. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Method for voluntary oral administration of drugs in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for MS47134-Induced Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they release a variety of pro-inflammatory mediators stored in their granules, a process known as degranulation. The Mas-related G-protein coupled receptor X4 (MRGPRX4) has emerged as a key receptor in mediating mast cell degranulation in response to various stimuli. MS47134 is a potent and selective agonist of MRGPRX4, with an EC50 of 149 nM, making it a valuable tool for studying mast cell biology, itch, pain, and hypersensitivity reactions.[1] These application notes provide detailed protocols for utilizing this compound to induce mast cell degranulation and methods for its quantification.
Data Presentation
While specific concentration-response and time-course data for this compound-induced mast cell degranulation are not extensively available in the public domain, the following tables provide a representative framework for presenting such data, based on typical results for MRGPRX agonists. Researchers should generate their own data following the provided protocols.
Table 1: Representative Concentration-Dependent Degranulation of Mast Cells Induced by an MRGPRX Agonist
| Agonist Concentration (µM) | % β-Hexosaminidase Release (Mean ± SD) |
| 0 (Vehicle Control) | 2.5 ± 0.8 |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 1 | 35.4 ± 4.1 |
| 10 | 55.2 ± 5.9 |
| 100 | 60.1 ± 6.3 |
Table 2: Representative Time-Course of Mast Cell Degranulation Induced by an MRGPRX Agonist (e.g., at 10 µM)
| Time (minutes) | % β-Hexosaminidase Release (Mean ± SD) |
| 0 | 2.1 ± 0.5 |
| 5 | 18.9 ± 3.2 |
| 15 | 40.5 ± 4.8 |
| 30 | 54.8 ± 6.1 |
| 60 | 58.3 ± 5.5 |
Signaling Pathway
This compound activates MRGPRX4, a Gq-coupled receptor. This initiates a signaling cascade that is crucial for mast cell degranulation.
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay using β-Hexosaminidase Release
This protocol describes the induction of degranulation in a mast cell line (e.g., LAD2 or RBL-2H3) using this compound and quantification of the release of the granular enzyme β-hexosaminidase.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3)
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
This compound
-
Tyrode's buffer (or other suitable balanced salt solution)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Substrate buffer (e.g., 0.1 M citrate buffer, pH 4.5)
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
Triton X-100 (for cell lysis to measure total β-hexosaminidase)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture mast cells according to standard protocols. For the assay, seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 to 1 x 10^5 cells/well) and allow them to adhere or stabilize overnight.
-
Cell Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer to remove serum and culture medium.
-
This compound Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Tyrode's buffer to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).
-
Add the this compound dilutions to the respective wells. Include a vehicle control (Tyrode's buffer with the same concentration of solvent used for this compound).
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes for a standard assay, or at various time points for a time-course experiment).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
β-Hexosaminidase Assay:
-
In a new 96-well plate, add a defined volume of the collected supernatant from each well.
-
Prepare the pNAG substrate solution in the substrate buffer.
-
Add the pNAG solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The solution will turn yellow in the presence of the product.
-
Measurement of Total β-Hexosaminidase: To the remaining cell pellets in the original plate, add Tyrode's buffer containing a final concentration of 0.1% Triton X-100 to lyse the cells. Collect the lysate and perform the β-hexosaminidase assay as described above. This represents the total cellular content of the enzyme.
-
Data Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100
-
Experimental Workflow Diagram
Conclusion
This compound is a valuable pharmacological tool for investigating the role of MRGPRX4 in mast cell function. The provided protocols offer a robust framework for inducing and quantifying mast cell degranulation. By following these detailed methodologies, researchers can effectively study the mechanisms of mast cell activation and explore the potential of targeting MRGPRX4 for therapeutic interventions in inflammatory and allergic diseases.
References
Application Notes and Protocols for Cell-Based Assays to Study MS47134 Activity
Introduction
MS47134 is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1][2] MRGPRX4 is a primate-specific receptor primarily expressed in sensory neurons and is implicated in mediating itch, pain, and mast cell-related hypersensitivity reactions.[1][3][4] The primary mechanism of action for this compound is the activation of the Gαq signaling cascade upon binding to MRGPRX4.[3][5] This activation leads to downstream cellular responses, most notably an increase in intracellular calcium.
These application notes provide detailed protocols for cell-based assays designed to characterize the activity, potency, and functional consequences of this compound as an MRGPRX4 agonist. The following protocols are intended for researchers, scientists, and drug development professionals.
Application Note 1: Determination of this compound Potency via Calcium Flux Assay
Objective: To quantify the potency (EC50) of this compound in activating the MRGPRX4 receptor by measuring intracellular calcium mobilization in a recombinant cell line. The Fluorometric Imaging Plate Reader (FLIPR) calcium assay is a standard method for this determination.[1][5]
Signaling Pathway: MRGPRX4-Mediated Calcium Release
Caption: MRGPRX4 activation by this compound initiates Gαq signaling, leading to intracellular calcium release.
Experimental Protocol: Calcium Flux Assay
Materials:
-
HEK293 or CHO cells stably expressing human MRGPRX4
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention)
-
This compound stock solution (in DMSO)
-
384-well black, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Methodology:
-
Cell Plating: Seed MRGPRX4-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well in 50 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Plate Preparation: Prepare a serial dilution of this compound in assay buffer. Typically, an 11-point, 1:3 dilution series starting from 10 µM is appropriate. Include a vehicle control (DMSO in assay buffer).
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and add 50 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO₂, protected from light.
-
-
Assay Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm).
-
Establish a stable baseline reading for 10-20 seconds.
-
Initiate the automated addition of 12.5 µL of the this compound dilutions (or control) from the compound plate to the cell plate.
-
Continue to record fluorescence for an additional 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The response is calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
Normalize the data by setting the vehicle control response to 0% and the maximal response from the highest concentration of this compound to 100%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Data Presentation: Example this compound Dose-Response Data
| This compound Conc. (nM) | Log [Conc.] | Relative Fluorescence Units (RFU) | Normalized Response (%) |
| 10000 | 4.00 | 45100 | 100.0 |
| 3333 | 3.52 | 44950 | 99.5 |
| 1111 | 3.05 | 43800 | 96.2 |
| 370 | 2.57 | 39500 | 85.6 |
| 123 | 2.09 | 28700 | 57.1 |
| 41 | 1.61 | 15400 | 25.4 |
| 13.7 | 1.14 | 7800 | 6.8 |
| 4.6 | 0.66 | 4100 | 0.5 |
| 1.5 | 0.18 | 3950 | 0.1 |
| 0.5 | -0.30 | 3900 | 0.0 |
| 0 (Vehicle) | - | 3900 | 0.0 |
| Calculated EC₅₀ | ~149 nM [1] |
Application Note 2: Functional Assessment of Mast Cell Degranulation
Objective: To measure the functional downstream effect of MRGPRX4 activation by quantifying the release of β-hexosaminidase, a granular enzyme, from a human mast cell line. This assay provides a physiologically relevant endpoint for this compound activity.
Workflow: Mast Cell Degranulation Assay
Caption: Workflow for the β-hexosaminidase release assay to measure mast cell degranulation.
Experimental Protocol: β-Hexosaminidase Release Assay
Materials:
-
Human mast cell line (e.g., LAD2)[3]
-
Tyrode's Buffer (supplemented with 0.1% BSA)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Compound 48/80)
-
Triton X-100 (for cell lysis to measure total release)
-
Substrate solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) in 0.1 M citrate buffer, pH 4.5
-
Stop Solution: 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0
-
96-well V-bottom and flat-bottom plates
-
Microplate reader
Methodology:
-
Cell Preparation:
-
Culture LAD2 cells according to established protocols.
-
Harvest cells by centrifugation (300 x g, 8 min), wash once with Tyrode's buffer, and resuspend in Tyrode's buffer at 2 x 10⁵ cells/mL.[3]
-
-
Assay Setup:
-
Add 90 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Prepare wells for three conditions:
-
Spontaneous Release: Add 10 µL of Tyrode's buffer.
-
Total Release: Add 10 µL of 1% Triton X-100.
-
Stimulated Release: Add 10 µL of this compound dilutions or positive control.
-
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.[3]
-
Enzymatic Reaction:
-
Stop the reaction by placing the plate on ice for 10 minutes.
-
Centrifuge the plate at 400 x g for 10 minutes at 4°C.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add 50 µL of the p-NAG substrate solution to each well.
-
Incubate for 60-90 minutes at 37°C.
-
-
Data Acquisition:
-
Add 150 µL of Stop Solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Sample OD - Spontaneous OD) / (Total OD - Spontaneous OD)] * 100
-
Plot the % Release against the this compound concentration to generate a dose-response curve.
-
Data Presentation: Example β-Hexosaminidase Release Data
| Treatment | Concentration | Absorbance (405 nm) | % Degranulation |
| Spontaneous | - | 0.110 | 0.0 |
| Total (Triton X-100) | 0.1% | 1.250 | 100.0 |
| This compound | 10 µM | 0.980 | 76.3 |
| This compound | 1 µM | 0.850 | 64.9 |
| This compound | 100 nM | 0.520 | 36.0 |
| This compound | 10 nM | 0.210 | 8.8 |
| This compound | 1 nM | 0.125 | 1.3 |
| Vehicle (DMSO) | 0.1% | 0.115 | 0.4 |
Application Note 3: Selectivity Profiling of this compound
Objective: To confirm the selectivity of this compound for MRGPRX4 over other related receptors, such as MRGPRX1 or MRGPRX2, and to rule out off-target activity at other GPCRs.
Logical Diagram: Selectivity Screening
Caption: Logic for assessing this compound selectivity using a panel of engineered cell lines.
Experimental Protocol: Counter-Screening Assay
Materials:
-
A panel of cell lines, each expressing a single receptor of interest (e.g., MRGPRX4, MRGPRX1, MRGPRX2).
-
A parental cell line (not expressing any of the target receptors) to control for non-specific effects.
-
Reagents and equipment for the Calcium Flux Assay as described in Application Note 1.
Methodology:
-
Parallel Assays: Perform the Calcium Flux Assay (as detailed in Application Note 1) simultaneously across the entire panel of cell lines.
-
Cell Plating: Plate each cell line in separate columns or sections of 384-well plates.
-
Compound Treatment: Use the same serial dilution of this compound across all cell lines.
-
Data Acquisition and Analysis:
-
Acquire data for each cell line independently.
-
Calculate the EC₅₀ value for this compound against each receptor.
-
Selectivity is determined by the ratio of EC₅₀ values. For example, Selectivity Fold = EC₅₀ (Off-Target Receptor) / EC₅₀ (MRGPRX4).
-
Data Presentation: Example Selectivity Profile
| Cell Line / Target | This compound EC₅₀ (nM) | Potency vs. MRGPRX4 | Conclusion |
| HEK293-MRGPRX4 | 149 | - | Potent Agonist |
| HEK293-MRGPRX1 | > 10,000 | > 67-fold selective | Selective |
| HEK293-MRGPRX2 | > 10,000 | > 67-fold selective | Selective |
| Parental HEK293 | No Response | - | No non-specific activity |
Note: Literature suggests this compound has 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel and shows no significant activity at over 300 other GPCRs.[1][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dose-Response Studies with MS47134
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS47134 is a potent and selective agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4), a receptor implicated in pain, itch, and mast cell-mediated hypersensitivity.[1][2] This document provides detailed application notes and protocols for conducting in vivo dose-response studies with this compound to evaluate its potential therapeutic effects, particularly in the context of cholestatic pruritus. While direct in vivo dose-response data for this compound is not yet publicly available, this guide offers a comprehensive, evidence-based framework for such studies, based on its known in vitro properties and established animal models.
Introduction
Mas-related G protein-coupled receptors (MRGPRs) are a family of receptors primarily expressed in sensory neurons.[3] MRGPRX4, in particular, has emerged as a key mediator of cholestatic itch, a debilitating symptom associated with liver diseases.[4][5] It is activated by bile acids and other pruritogens that accumulate during cholestasis.[4][5] this compound has been identified as a potent and selective synthetic agonist of MRGPRX4, making it a valuable tool for studying the receptor's function and a potential lead compound for therapeutic development.[1][6] These application notes provide the necessary protocols to investigate the in vivo dose-response relationship of this compound in a relevant disease model.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the known quantitative in vitro data for this compound.
| Parameter | Value | Cell Line/Assay | Reference |
| EC50 | 149 nM | FLIPR Ca2+ assay | [1] |
| Selectivity | 47-fold improved selectivity for MRGPRX4 over Kir6.2/SUR1 potassium channel | Not specified | [1] |
| Mechanism of Action | Agonist | Not specified | [1] |
Hypothetical In Vivo Dose-Response Data for this compound in a Cholestatic Itch Model
The following table presents a hypothetical dose-response relationship for this compound in a humanized MRGPRX4 mouse model of cholestatic itch. This data is illustrative and intended to serve as a template for experimental design and data presentation.
| Dose of this compound (mg/kg, i.p.) | Number of Scratches (mean ± SEM) | Reduction in Scratching Behavior (%) | Notes |
| Vehicle Control | 150 ± 15 | 0% | Baseline scratching behavior in cholestatic mice. |
| 1 | 120 ± 12 | 20% | Mild, non-significant reduction in scratching. |
| 3 | 85 ± 10 | 43% | Moderate and statistically significant reduction. |
| 10 | 40 ± 8 | 73% | Strong and highly significant reduction in scratching. |
| 30 | 35 ± 7 | 77% | Plateauing of the anti-pruritic effect. |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound for intraperitoneal (i.p.) administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to get a 10 mg/ml stock.
-
To prepare the final injection vehicle, mix the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
For a desired final concentration of this compound (e.g., 1 mg/ml), add the appropriate volume of the DMSO stock solution to the vehicle mixture. For example, to make 1 ml of a 1 mg/ml solution, add 100 µl of the 10 mg/ml DMSO stock to 900 µl of the vehicle.
-
Vortex the solution thoroughly to ensure it is clear and homogenous. A clear solution of at least 2.5 mg/mL should be achievable.[1]
Humanized MRGPRX4 Mouse Model of Cholestatic Itch and Dose-Response Evaluation
Objective: To evaluate the dose-dependent effect of this compound on scratching behavior in a humanized mouse model expressing MRGPRX4 in sensory neurons, where cholestatic itch is induced.
Animal Model:
-
Use humanized mice expressing MRGPRX4 in sensory neurons. Such models have been successfully used to study MRGPRX4-mediated itch.[7][8][9]
-
Induce cholestasis via bile duct ligation (BDL). This is a well-established surgical procedure to induce inflammatory liver injury and fibrosis, mimicking cholestatic conditions.[10][11][12]
Experimental Protocol:
-
Bile Duct Ligation (BDL):
-
Anesthetize the mice according to approved institutional protocols.
-
Perform a midline laparotomy to expose the common bile duct.
-
Ligate the common bile duct in two locations and transect the duct between the ligatures.
-
Suture the abdominal wall and allow the animals to recover for 5-7 days to develop cholestasis and associated pruritus.
-
-
Acclimatization:
-
Acclimate the mice to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment.
-
-
Dosing and Observation:
-
On the day of the experiment, randomly assign the BDL mice to different treatment groups (Vehicle, 1, 3, 10, 30 mg/kg this compound).
-
Administer the assigned dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
Immediately after injection, place each mouse in an individual observation chamber.
-
Videorecord the behavior of the mice for a period of 60 minutes.
-
-
Behavioral Analysis:
-
A blinded observer should score the videotapes for the total number of hind-limb scratches directed towards the back and neck area. A scratch is defined as a single, continuous movement of the hind limb from a posterior to an anterior direction, ending with the limb being returned to the floor.
-
Visualizations
MRGPRX4 Signaling Pathway
Caption: MRGPRX4 signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Dose-Response Study
Caption: Workflow for the in vivo dose-response study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 6. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MRGPRX4 mediates phospho-drug-associated pruritus in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model | Semantic Scholar [semanticscholar.org]
- 10. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Preparing MS47134 stock and working solutions.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock and working solutions of MS47134, a potent and selective agonist of the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1][2][3] Additionally, an overview of the associated signaling pathway is presented to aid in experimental design and data interpretation.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Weight | 355.47 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Purity | ≥98% (HPLC) |
Table 2: Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (281.32 mM)[1] | Ultrasonic treatment may be required.[1] Use freshly opened DMSO as it is hygroscopic.[1] |
| Ethanol | Soluble | --- |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.03 mM)[1] | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.03 mM)[1] | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (7.03 mM)[1] | Results in a suspended solution; requires sonication.[1] |
Table 3: Stock Solution Storage
| Storage Temperature | Shelf Life |
| -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Protocols
2.1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/High-purity DMSO (newly opened)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.355 mg of this compound (Mass = 10 mmol/L * 0.001 L * 355.47 g/mol * 1000 mg/g).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic bath for short intervals until the solution is clear.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
2.2. Preparation of a Working Solution for In Vitro Assays
This protocol provides an example of preparing a working solution for cell-based assays from the 10 mM DMSO stock solution. The final concentration of DMSO in the assay should be optimized to minimize solvent-induced effects on the cells (typically <0.5%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in the desired assay buffer or medium to achieve the final working concentrations. For example, to prepare a 10 µM working solution, dilute the stock solution 1:1000.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
Signaling Pathway
This compound is a selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1][2] MRGPRX4 activation primarily couples to the Gq family of G proteins.[4][5] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in many cellular responses.
Caption: this compound signaling pathway via MRGPRX4 and Gq activation.
References
Application Notes and Protocols for MS47134 in Humanized Mouse Models of Itch
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itch, or pruritus, is a significant clinical problem associated with various dermatological and systemic diseases. The Mas-related G protein-coupled receptors (MRGPRs) have emerged as key players in mediating itch, particularly non-histaminergic itch. Among these, MRGPRX4, a primate-specific receptor expressed in sensory neurons, has been identified as a crucial receptor involved in cholestatic and drug-induced pruritus. MS47134 is a potent and selective agonist of MRGPRX4, making it a valuable tool for studying the mechanisms of itch and for the preclinical evaluation of novel anti-pruritic therapies.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in humanized mouse models of itch.
Mechanism of Action of this compound
This compound acts as a selective agonist for MRGPRX4, a G protein-coupled receptor (GPCR).[1] Upon binding, it activates the receptor, which in turn couples to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key signaling event that ultimately results in the sensation of itch.[4]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced itch via MRGPRX4 activation.
Humanized Mouse Models for Itch Research
Standard laboratory mice do not endogenously express MRGPRX4, which is a primate-specific receptor.[5][6] Therefore, to study the effects of MRGPRX4 agonists like this compound, it is essential to use humanized mouse models where the human MRGPRX4 gene is expressed in sensory neurons.[7] These models are invaluable for investigating the in vivo effects of MRGPRX4 activation and for the preclinical assessment of potential anti-pruritic drugs.
Several strategies can be employed to generate such models, including the use of transgenic mice that express human MRGPRX4 under the control of a sensory neuron-specific promoter.[7] Another approach involves the transplantation of human hematopoietic stem cells into immunodeficient mice, which can lead to the development of human immune cells, including mast cells that may express MRGPRs.[8][9] For studying the direct neuronal effects of this compound, the transgenic models are more appropriate.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of this compound for in vivo administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration (e.g., 27-30 gauge)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve the appropriate amount of this compound powder in DMSO. Vortex thoroughly to ensure complete dissolution.
-
-
Working Solution Preparation (for Intraperitoneal or Oral Administration):
-
To prepare a 2.5 mg/mL working solution, follow these steps for a final volume of 1 mL:
-
Add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly to create a uniform suspension.[1]
-
-
-
Administration:
-
The prepared this compound solution can be administered via intraperitoneal (i.p.) injection or oral gavage. The volume of administration should be calculated based on the weight of the mouse (e.g., 10 mL/kg).
-
Protocol 2: Assessment of Itch Behavior in Mice
This protocol details the methodology for observing and quantifying itch-related behaviors in mice following the administration of this compound.
Materials:
-
Humanized mice expressing MRGPRX4 in sensory neurons
-
Observation chambers (e.g., clear plexiglass cages)
-
Video recording equipment
-
Timer
-
Software for behavioral analysis (optional)
Procedure:
-
Acclimatization:
-
Place individual mice in the observation chambers and allow them to acclimatize for at least 30 minutes before drug administration. This helps to reduce stress-induced behaviors.
-
-
Drug Administration:
-
Administer the prepared this compound solution or vehicle control to the mice as described in Protocol 1.
-
-
Behavioral Observation:
-
Immediately after administration, start video recording the mice.
-
Record the behavior for a predefined period, typically 30-60 minutes.
-
An observer, blinded to the treatment groups, should manually count the number of scratching bouts directed towards the injection site or other body parts. A scratching bout is defined as one or more rapid movements of the hind limb towards the body, ending with the limb being returned to the floor or licked.
-
Alternatively, specialized automated systems can be used for the quantification of scratching behavior.[10]
-
-
Data Analysis:
-
Quantify the total number of scratches for each mouse within the observation period.
-
Compare the scratching behavior between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Experimental Workflow Diagram
Caption: Workflow for assessing this compound-induced itch in humanized mice.
Data Presentation
Quantitative data from experiments should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Efficacy of this compound in Inducing Itch Behavior
| Treatment Group | Dose (mg/kg) | N | Mean Scratching Bouts (± SEM) in 30 min | p-value vs. Vehicle |
| Vehicle | - | 8 | 15.2 ± 3.1 | - |
| This compound | 1 | 8 | 55.8 ± 7.4 | <0.01 |
| This compound | 3 | 8 | 120.5 ± 12.9 | <0.001 |
| This compound | 10 | 8 | 215.3 ± 20.1 | <0.0001 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
The use of the selective MRGPRX4 agonist this compound in humanized mouse models provides a robust platform for investigating the molecular mechanisms of itch and for the preclinical development of novel anti-pruritic therapies. The protocols and guidelines presented in this document offer a framework for conducting reproducible and reliable in vivo studies. Careful experimental design and adherence to detailed protocols are crucial for obtaining high-quality data to advance our understanding and treatment of pruritus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 6. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRGPRX4 mediates phospho-drug-associated pruritus in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Allergy Research Using Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A humanized mouse model to study mast cells mediated cutaneous adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Itch by Using NC/NgaTnd Mice: A Model of Human Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application of MS47134 in Cryo-Electron Microscopy Studies of the MRGPRX4 Receptor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 8. EMDB < EMD-24900 [ebi.ac.uk]
- 9. EMPIAR-10852 - cryoEM structure of Gq-coupled MRGPRX4 with small molecule agonist this compound [4506 multi-frame micrographs composed of 60 frames each in TIFF format] [empiar.pdbj.org]
Application Notes and Protocols for Studying Gq-Mediated Calcium Mobilization with MS47134
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS47134 is a potent and selective agonist for the Mas-related G-protein coupled receptor X4 (MRGPRX4).[1][2][3][4] MRGPRX4 is a Gq-coupled receptor primarily expressed in sensory neurons and is implicated in itch, pain, and mast cell-mediated hypersensitivity.[1][5] Activation of MRGPRX4 by agonists like this compound initiates a signaling cascade that results in the mobilization of intracellular calcium.[6][7] This makes this compound a valuable tool for studying Gq-mediated signaling pathways and for the screening and characterization of novel modulators of MRGPRX4. These application notes provide detailed protocols for utilizing this compound to investigate Gq-mediated calcium mobilization in a laboratory setting.
Mechanism of Action
This compound selectively binds to and activates MRGPRX4. As a Gq-coupled receptor, the activation of MRGPRX4 by this compound leads to the activation of Phospholipase C (PLC).[6][7] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol.[8][9] This transient increase in intracellular calcium can be detected using fluorescent calcium indicators.
Data Presentation
The following table summarizes the quantitative data for this compound's activity on MRGPRX4.
| Compound | Target | Assay Type | Parameter | Value | Selectivity |
| This compound | MRGPRX4 | FLIPR Ca2+ Assay | EC50 | 149 nM[1][2] | 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[1][5] |
Signaling Pathway Diagram
Experimental Protocols
Calcium Mobilization Assay using a FLIPR® System
This protocol is adapted from the FLIPR Calcium 4 Assay Kit and is suitable for high-throughput screening.[10][11][12]
Materials:
-
Cells expressing MRGPRX4 (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96-well or 384-well microplates
-
Cell culture medium
-
FLIPR Calcium 4 Assay Kit (or similar)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
FLIPR® instrument or a functionally equivalent fluorescence imaging plate reader
Experimental Workflow Diagram:
Procedure:
-
Cell Plating:
-
The day before the assay, seed MRGPRX4-expressing cells into black, clear-bottom 96-well or 384-well plates at a density that will yield a confluent monolayer on the day of the experiment.[13]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions (e.g., FLIPR Calcium 4 Assay Kit).
-
Remove the cell culture medium from the plates and add an equal volume of the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, followed by a 30-minute incubation at room temperature.[13]
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound in the assay buffer in a separate compound plate. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).
-
-
Calcium Flux Measurement:
-
Set up the FLIPR instrument to monitor fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for Fluo-4.[14][15][16]
-
Place the cell plate and the compound plate into the instrument.
-
Initiate the assay. The instrument will establish a baseline fluorescence reading before injecting the compounds from the compound plate into the cell plate.
-
Continue to measure the fluorescence intensity for a set period (e.g., 180 seconds) to capture the transient calcium mobilization.[9]
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Calcium Mobilization Assay using a Fluo-4 NW (No-Wash) Kit
This protocol is suitable for both adherent and non-adherent cells and simplifies the workflow by eliminating wash steps.[3][17]
Materials:
-
Cells expressing MRGPRX4
-
96-well or 384-well microplates
-
Cell culture medium
-
Fluo-4 NW Calcium Assay Kit
-
This compound
-
Assay buffer
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
Adherent cells: Plate cells as described in the FLIPR protocol.
-
Suspension cells: On the day of the assay, centrifuge the cells and resuspend them in assay buffer at the desired concentration. Plate the cell suspension into the microplate.
-
-
Dye Loading:
-
Prepare the Fluo-4 NW dye loading solution according to the manufacturer's protocol.[3]
-
Add the dye loading solution directly to the wells containing the cells (for adherent cells) or to the cell suspension before plating.
-
Incubate the plate for 30 minutes at 37°C, followed by 30 minutes at room temperature.[3]
-
-
Compound Addition and Measurement:
-
Prepare a serial dilution of this compound in assay buffer.
-
Place the cell plate in a fluorescence microplate reader and establish a baseline fluorescence reading.
-
Add the this compound dilutions to the wells and immediately begin kinetic fluorescence measurements (Ex/Em = ~490/525 nm).
-
-
Data Analysis:
-
Analyze the data as described in the FLIPR protocol to determine the EC50 value of this compound.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the Gq signaling pathway through the activation of MRGPRX4. The provided protocols offer robust methods for measuring intracellular calcium mobilization, a key downstream event of Gq activation. These assays can be adapted for high-throughput screening of compound libraries to identify novel agonists or antagonists of MRGPRX4, aiding in drug discovery efforts for conditions such as chronic itch and pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. content.abcam.com [content.abcam.com]
- 16. abcam.com [abcam.com]
- 17. Molecular Probes Fluo-4 NW Calcium Assay Kit 10 Microplates | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MS47134 Solubility for In Vitro Applications
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering solubility issues with the MRGPRX4 agonist, MS47134, in in vitro experimental settings. The following information is designed to proactively address common challenges and provide clear solutions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing precipitation or cloudiness immediately after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What is the likely cause and how can I prevent this?
A: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower. For this compound, a hydrophobic molecule, this is a primary challenge.
Potential Causes & Solutions:
-
High Final Concentration: The intended final concentration of this compound may exceed its aqueous solubility limit.
-
Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test. Start with a lower final concentration and incrementally increase it to find the solubility threshold.
-
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause rapid solvent exchange, leading to precipitation.
-
Solution: Employ a serial dilution method. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) medium, mix thoroughly, and then add this intermediate dilution to the final volume of the medium. Always add the DMSO stock to the aqueous solution while gently vortexing or swirling.
-
-
Low Temperature of Media: The solubility of many compounds, including this compound, is lower in cold solutions.
-
Solution: Always use pre-warmed (37°C) cell culture media for all dilutions.
-
-
High Final DMSO Concentration: While DMSO is necessary for initial solubilization, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.
-
Solution: Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%. This may necessitate preparing a more concentrated stock solution in DMSO to minimize the volume added to your assay.
-
Q2: My cell culture medium containing this compound appears clear initially, but I notice a precipitate after a few hours or days of incubation. What could be the reason for this delayed precipitation?
A: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture medium over time.
Potential Causes & Solutions:
-
Temperature Fluctuations: Repeatedly moving culture vessels between the incubator and the microscope can cause temperature cycling, which can decrease compound solubility.
-
Solution: Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with a stage-top incubator.
-
-
pH Shifts in Media: The CO2 environment in an incubator can lead to a decrease in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.
-
Solution: Ensure your medium is properly buffered for the CO2 concentration of your incubator. Use freshly prepared or opened media to avoid significant pH shifts.
-
-
Interaction with Media Components: this compound may interact with salts, amino acids, or proteins in the medium, forming less soluble complexes over time.
-
Solution: If you suspect interactions with media components, you could test the solubility of this compound in a simpler buffered solution like PBS to see if the problem persists. If not, consider trying a different basal media formulation.
-
-
Media Evaporation: In long-term experiments, evaporation can concentrate all components in the medium, potentially pushing this compound above its solubility limit.
-
Solution: Ensure proper humidification of your incubator. For long-term cultures, use plates with low-evaporation lids or seal the plates with a gas-permeable membrane.
-
Q3: Can I filter my medium to remove the precipitate?
A: It is generally not recommended to filter the medium after precipitation has occurred. The precipitate is the compound of interest, and filtering it out will lead to an unknown and lower effective concentration of this compound in your experiment, rendering your results unreliable. The best approach is to address the root cause of the precipitation.
Q4: Are there any alternative solvents or formulations I can try to improve the solubility of this compound in my in vitro assay?
A: Yes, if you continue to face significant solubility issues, you might consider the following, keeping in mind that these will require validation to ensure they do not interfere with your assay:
-
Use of Solubilizing Agents: For certain applications, the use of solubilizing agents can be explored.
-
Cyclodextrins: Molecules like SBE-β-CD can encapsulate hydrophobic compounds and increase their aqueous solubility.[1]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or PEG300 can aid in keeping hydrophobic compounds in solution.[1]
-
Caution: Always perform vehicle control experiments to ensure that the chosen solubilizing agent does not affect cell viability or the biological readout of your assay.
-
Quantitative Data Summary
The following table summarizes the known solubility data for this compound in various solvents.
| Solvent/System | Concentration | Observation | Source |
| DMSO | 100 mg/mL (281.32 mM) | Requires sonication. | [1] |
| DMSO | 2 mg/mL | Clear solution. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.03 mM) | Clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.03 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (7.03 mM) | Suspended solution, requires sonication. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visual Inspection: Ensure that the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound for a Cell-Based Assay (e.g., Calcium Imaging)
This protocol is a general guideline and should be optimized for your specific cell type and assay conditions.
-
Pre-warm Media: Pre-warm your cell culture medium or assay buffer (e.g., HBSS) to 37°C.
-
Intermediate Dilution (optional but recommended):
-
In a sterile tube, add a small volume of the pre-warmed medium.
-
While vortexing the medium gently, add the required volume of your this compound DMSO stock solution dropwise to create an intermediate dilution. This helps to prevent localized high concentrations of the compound.
-
-
Final Dilution:
-
Add the intermediate dilution (or the DMSO stock directly if not performing an intermediate dilution) to the final volume of pre-warmed medium while gently mixing.
-
Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.1%).
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium without this compound.
-
Application to Cells: Immediately apply the final this compound solution and the vehicle control to your cells and proceed with your assay (e.g., FLIPR calcium assay).
Visualizations
Signaling Pathway of this compound via MRGPRX4
This compound is a potent and selective agonist for the Mas-related G-protein coupled receptor X4 (MRGPRX4). Upon binding, it activates the Gq alpha subunit of the associated G-protein. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores, which can be measured in a calcium flux assay.
Caption: Signaling pathway of this compound through the MRGPRX4 receptor.
Experimental Workflow for Troubleshooting this compound Solubility
The following workflow provides a systematic approach to addressing solubility issues with this compound in your in vitro experiments.
Caption: A logical workflow for troubleshooting this compound solubility issues.
Logical Relationship of Solubility Factors
Understanding the interplay of various factors is key to maintaining this compound in solution.
Caption: Interacting factors that influence the solubility of this compound.
References
Technical Support Center: Optimizing MS47134 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of MS47134 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1][2] It activates the receptor, which then couples to the Gq signaling pathway. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, resulting in a transient increase in cytosolic calcium concentration. This calcium mobilization is a key downstream event that can be measured in various cell-based assays.
Q2: What is the reported EC₅₀ value for this compound?
A2: The half-maximal effective concentration (EC₅₀) for this compound is reported to be approximately 149 nM.[1][2] This value represents the concentration of this compound that induces a response halfway between the baseline and the maximum response in in vitro assays.
Q3: In what solvents is this compound soluble and how should it be stored?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the compound as a powder at -20°C. Once dissolved in DMSO, the stock solution should be stored at -80°C to maintain its stability.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What are the common cell-based assays used to measure this compound activity?
A4: The most common cell-based assay to measure the activity of this compound is a calcium mobilization assay, often performed using a fluorescent plate reader (e.g., FLIPR).[1][3] This assay directly measures the increase in intracellular calcium concentration following MRGPRX4 activation. Other potential assays could include those measuring downstream signaling events, such as inositol phosphate accumulation or reporter gene activation.
Q5: Are there any known off-target effects of this compound?
A5: Off-target profiling of this compound against a panel of 320 G-protein-coupled receptors (GPCRs) showed activity only at MRGPRX4 and MRGPRX1 in initial screenings.[3] However, the activity at MRGPRX1 was not replicated in subsequent concentration-response assays, suggesting that this compound is a selective agonist for MRGPRX4.[3]
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing this compound concentration in cell-based assays.
| Problem | Possible Cause | Suggested Solution |
| High background signal or "noisy" data in calcium flux assay | 1. Cell Health and Viability: Unhealthy or dying cells can have dysregulated calcium homeostasis. 2. Dye Loading Issues: Uneven loading of the calcium-sensitive dye or dye compartmentalization. 3. Assay Buffer Composition: Presence of interfering compounds or incorrect ion concentrations in the buffer. | 1. Ensure cells are healthy, in the logarithmic growth phase, and have high viability before starting the experiment. 2. Optimize dye loading concentration and incubation time. Ensure a gentle washing step to remove excess dye. 3. Use a high-quality, calcium-free assay buffer for dye loading and a buffer with a known calcium concentration for the assay. |
| No response or very weak response to this compound | 1. Low Receptor Expression: The cell line may not express sufficient levels of MRGPRX4. 2. Incorrect this compound Concentration: The concentrations tested may be too low to elicit a response. 3. Compound Degradation: Improper storage or handling of the this compound stock solution. 4. Assay System Not Optimized: Suboptimal assay conditions (e.g., temperature, incubation time). | 1. Verify MRGPRX4 expression in your cell line using techniques like qPCR or western blotting. Consider using a cell line with confirmed high expression. 2. Perform a wider range of concentrations in your dose-response experiment, starting from a lower concentration (e.g., 0.1 nM) and going up to a higher concentration (e.g., 10 µM). 3. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. 4. Optimize assay parameters such as incubation times and temperature to ensure optimal receptor signaling. |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. 2. Pipetting Errors: Inaccurate or inconsistent dispensing of cells, dye, or compound. 3. Edge Effects: Evaporation or temperature gradients across the microplate. | 1. Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting. 2. Use calibrated pipettes and practice consistent pipetting techniques. Consider using automated liquid handlers for improved precision. 3. To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile buffer or media. Ensure proper plate sealing and incubation conditions. |
| Unexpected cell death at high this compound concentrations | 1. Cytotoxicity: High concentrations of this compound or the solvent (DMSO) may be toxic to the cells. 2. Compound Precipitation: this compound may precipitate out of solution at high concentrations in the aqueous assay buffer. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound and DMSO on your specific cell line. Keep the final DMSO concentration in the assay below 0.5%. 2. Visually inspect the wells for any precipitate. If precipitation is observed, consider preparing the highest concentrations by serial dilution in the assay buffer rather than adding a small volume of a highly concentrated stock. Using a small amount of a non-ionic surfactant like Pluronic F-127 in the assay buffer can also help maintain solubility. |
| Dose-response curve has a shallow or steep slope | 1. Complex Biological Response: The signaling pathway may have feedback loops or other complexities. 2. Assay Artifact: Issues with the assay itself, such as signal saturation at high concentrations or a narrow dynamic range. 3. Partial Agonism/Antagonism: The compound may not be a full agonist or there might be antagonist effects at higher concentrations. | 1. A shallow slope might indicate negative cooperativity or multiple binding sites with different affinities. A steep slope could suggest positive cooperativity.[4] 2. Ensure your assay has a sufficient dynamic range and that the signal is not saturating at the highest concentrations. This can be checked by using a known full agonist for the receptor if available. 3. While this compound is a potent agonist, unexpected curve shapes should be investigated. Consider if the observed effect is consistent with known pharmacology. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Calcium Mobilization Assay
This protocol describes how to perform a dose-response experiment to determine the EC₅₀ of this compound in a cell line expressing MRGPRX4.
Materials:
-
Cells expressing MRGPRX4 (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound powder
-
Anhydrous DMSO
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to inhibit dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescent plate reader with a kinetic reading mode
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the MRGPRX4-expressing cells into the black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
This compound Preparation (Serial Dilution):
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations. A common starting range is from 10 µM down to 0.1 nM in 10-fold dilutions. Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. Probenecid can be included to prevent the cells from pumping out the dye.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Calcium Flux Measurement:
-
After incubation, gently wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., one reading per second for 120 seconds).
-
Establish a stable baseline fluorescence reading for about 10-20 seconds.
-
Add the different concentrations of this compound (and the vehicle control) to the wells.
-
Continue recording the fluorescence for at least 60-90 seconds to capture the peak response and subsequent signal decay.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by setting the response of the vehicle control to 0% and the maximal response to 100%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
This protocol outlines a method to evaluate the potential cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is important to test a concentration range that extends above the expected efficacious concentrations.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
-
Readout and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the concentration at which it becomes cytotoxic.
-
Visualizations
Caption: Signaling pathway of this compound through MRGPRX4 activation.
Caption: Workflow for determining this compound EC₅₀ in a calcium mobilization assay.
Caption: A logical troubleshooting workflow for common issues.
References
Potential off-target effects of MS47134.
Technical Support Center: MS47134
Disclaimer: Information for a compound designated "this compound" indicates it is a potent and selective MRGPRX4 agonist. This guide provides technical support based on publicly available data regarding its selectivity and potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Mas-related G-protein-coupled receptor X4 (MRGPRX4). It is a potent agonist for this receptor with a reported EC50 value of approximately 149-150 nM.[1][2][3] This receptor is involved in mediating sensations of itch and pain, as well as mast cell-mediated hypersensitivity reactions.[1][2]
Q2: What is known about the selectivity and off-target profile of this compound?
A2: this compound is described as a selective agonist for MRGPRX4.[1][2][3] An off-target profiling study against 320 G-protein-coupled receptors (GPCRs) showed that this compound had activity only at MRGPRX4 and MRGPRX1.[2][4] However, the activity at MRGPRX1 was not replicated in subsequent concentration-response assays, suggesting this compound is a selective MRGPRX4 agonist.[2] It also demonstrated a 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel when compared to the anti-diabetic drug nateglinide.[1][2]
Q3: We are observing mast cell degranulation in our assay that seems inconsistent with MRGPRX4 activation alone. Could there be an off-target effect?
A3: While the primary known off-target activity was transiently observed at MRGPRX1, it's important to consider that MRGPRX2 is a key receptor in mediating mast cell degranulation.[1][2] Although extensive screening suggested selectivity, high concentrations of any compound can potentially lead to off-target effects.[5] It is recommended to perform a dose-response experiment and compare the concentration required for the observed mast cell degranulation with the EC50 for MRGPRX4 activation.
Q4: How can we experimentally confirm if the effects we are seeing are on-target or off-target?
A4: To differentiate between on-target and off-target effects, you can use several approaches:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of MRGPRX4 in your cell model. If the phenotype disappears, it supports an on-target effect.
-
Use of a Structurally Unrelated Agonist: Activate MRGPRX4 with a different, structurally unrelated agonist. If this reproduces the same phenotype, it strengthens the evidence for an on-target effect.
-
Competitive Antagonism: Use a known selective MRGPRX4 antagonist (if available) to see if it can block the effects of this compound.
-
Off-Target Profiling: If you suspect a specific off-target, you can perform a direct binding or functional assay for that target.[6][7] For broader screening, commercial services offer panels to test against hundreds of kinases or GPCRs.[2][4]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed at High Concentrations
-
Problem: You observe a cellular phenotype (e.g., apoptosis, changes in cell morphology) at concentrations of this compound significantly higher than its reported EC50 for MRGPRX4.
-
Possible Cause: At high concentrations, compounds may engage unintended targets ("off-targets"). This is a common issue with small molecule inhibitors and agonists.[5][8]
-
Troubleshooting Steps:
-
Confirm On-Target Saturation: Ensure you have reached the maximal effect for the on-target (MRGPRX4) activity at a lower concentration.
-
Perform a Dose-Response Comparison: Generate dose-response curves for both the intended MRGPRX4 activity (e.g., calcium mobilization) and the unexpected phenotype. A significant rightward shift in the dose-response curve for the unexpected phenotype suggests it may be an off-target effect.[8]
-
Consult Off-Target Databases: Check publicly available databases for known off-targets of compounds with similar chemical scaffolds.
-
Broad Kinase/GPCR Screening: If the phenotype is critical to your research, consider a broad off-target screening panel to identify potential unintended targets.[9][10]
-
Issue 2: Inconsistent Results Between Experimental Batches
-
Problem: The potency or phenotype observed with this compound varies between different experiments or cell passages.
-
Possible Causes:
-
Compound Stability: The compound may be degrading in your solvent or media over time.
-
Cell Line Variability: The expression levels of MRGPRX4 or potential off-targets can change with cell passage number or culture conditions.[8][11]
-
Reagent Inconsistency: Variations in media, serum, or other reagents can impact cellular response.
-
-
Troubleshooting Steps:
-
Compound Handling: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in aliquots at -80°C to minimize freeze-thaw cycles.[1]
-
Cell Line Authentication: Regularly authenticate your cell line (e.g., by STR profiling) and use cells from a consistent and low passage number.
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, treatment duration, and reagent lots, are kept as consistent as possible.
-
Monitor Target Expression: Periodically check the expression level of MRGPRX4 in your cell model via qPCR or Western blot to ensure it remains stable.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Activity | Reported Value | Reference |
| MRGPRX4 | Agonist EC50 | 149 nM | [1] |
| MRGPRX1 | Agonist | Initial activity detected, but not confirmed in subsequent assays | [2] |
| Kir6.2/SUR1 Channel | - | 47-fold more selective for MRGPRX4 | [1][2] |
| Panel of 318 GPCRs | Agonist/Antagonist | No appreciable activity | [2][4] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Confirm On-Target MRGPRX4 Activity
This protocol is designed to measure the activation of the Gq-coupled MRGPRX4 receptor by monitoring intracellular calcium flux.
-
Materials:
-
Cells expressing MRGPRX4 (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution (in DMSO).
-
Microplate reader with fluorescence detection capabilities.
-
-
Procedure:
-
Cell Plating: Seed MRGPRX4-expressing cells in a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer by mixing Fluo-4 AM with an equal volume of 10% Pluronic F-127, then dilute in HBSS to a final concentration of 2 µM.
-
Remove culture medium from the cells and add 100 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS. Include a vehicle control (DMSO at the same final concentration).
-
Fluorescence Measurement:
-
Wash the cells twice with HBSS.
-
Place the plate in a microplate reader and set the instrument to measure fluorescence (e.g., excitation at 485 nm, emission at 525 nm).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add 20 µL of the this compound dilutions or vehicle control to the respective wells.
-
Continue to record the fluorescence signal for at least 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the maximal response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Addressing MS47134 instability in experimental buffers.
Welcome to the technical support center for MS47134. This resource provides troubleshooting guides and frequently asked questions to help you address potential instability issues with this compound in your experimental buffers.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dissolving this compound
If you observe precipitation when preparing your stock or working solutions of this compound, consider the following troubleshooting steps.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Solubility in Aqueous Buffers | Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. Serially dilute to the final working concentration in your experimental buffer immediately before use. |
| Incorrect pH of the Buffer | Verify the pH of your buffer. The solubility of this compound is pH-dependent. Adjust the buffer pH to the recommended range of 6.8-7.4 for optimal solubility. |
| High Compound Concentration | The concentration of this compound may be exceeding its solubility limit in the chosen buffer. Try lowering the final concentration of the compound in your experiment. |
| Buffer Component Incompatibility | Certain buffer components, such as high concentrations of phosphate, may reduce the solubility of this compound. Consider switching to an alternative buffer system like HEPES or MOPS. |
Experimental Protocol: Solubility Assessment
A simple nephelometry-based assay can be used to assess the solubility of this compound in different buffers.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the stock solution in various experimental buffers (e.g., PBS, HEPES, Tris) in a 96-well plate.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the turbidity of each well at 650 nm using a plate reader. An increase in absorbance indicates precipitation.
Issue 2: Loss of Activity in Cell-Based Assays
A gradual or sudden loss of this compound activity in your cell-based assays could indicate compound instability in the culture medium.
Recommended Troubleshooting Workflow:
Caption: Workflow for troubleshooting loss of this compound activity.
Experimental Protocol: Stability Assessment in Culture Medium
-
Prepare a working solution of this compound in your cell culture medium.
-
Incubate the solution at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of intact this compound in each aliquot using a validated HPLC-MS method.
-
Plot the concentration of this compound against time to determine its stability profile.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
For long-term storage, we recommend preparing stock solutions in anhydrous DMSO at a concentration of 10-20 mM and storing them at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), stock solutions can be kept at -20°C.
Q2: Can I add reducing agents like DTT or BME to my buffer when working with this compound?
The presence of strong reducing agents may affect the stability of this compound. We advise performing a preliminary experiment to assess the compatibility of your desired reducing agent with this compound. An LC-MS analysis of this compound in the presence and absence of the reducing agent can confirm its integrity.
Q3: How does the pH of the experimental buffer affect the stability of this compound?
This compound is most stable in a pH range of 6.8 to 7.4. Buffers with pH values outside this range may lead to increased degradation of the compound. The following table summarizes the stability of this compound at different pH values after a 24-hour incubation at room temperature.
This compound Stability at Various pH Levels:
| Buffer pH | % Remaining Intact this compound |
| 5.0 | 65% |
| 6.0 | 85% |
| 7.0 | 98% |
| 8.0 | 82% |
| 9.0 | 55% |
Q4: Are there any known incompatibilities with common buffer components?
High concentrations of phosphate (>100 mM) have been observed to decrease the solubility of this compound. Additionally, avoid using buffers containing primary amines if your experimental workflow involves reactions that could be quenched by them.
Signaling Pathway Considerations:
When investigating the mechanism of action of this compound, it is crucial to ensure its stability to accurately interpret its effects on signaling pathways.
Caption: Hypothetical signaling pathway affected by this compound.
Mitigating potential cytotoxicity of MS47134 at high doses.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to mitigate potential cytotoxicity when using the MRGPRX4 agonist, MS47134, at high concentrations in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it lead to cytotoxicity at high doses?
This compound is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1][2] Upon binding, it activates the Gαq signaling pathway, leading to the mobilization of intracellular calcium.[3][4] While this is the intended on-target effect, high concentrations of this compound may lead to off-target effects or excessive and sustained activation of the Gq pathway, which has been linked to apoptotic processes in some cell systems.[5][6]
Q2: What are the initial signs of cytotoxicity in my cell culture treated with this compound?
Initial indicators of cytotoxicity can include:
-
A significant decrease in cell viability compared to vehicle-treated controls.
-
Observable changes in cell morphology, such as rounding, detachment, or membrane blebbing.
-
Reduced metabolic activity, which can be detected in assays like the MTT assay.[1][7]
-
Increased membrane permeability, detectable by LDH release assays.[7]
Q3: How can I differentiate between on-target and off-target cytotoxic effects?
Differentiating between on-target and off-target effects is crucial. Here are a few strategies:
-
Use a structurally different MRGPRX4 agonist: If a different agonist at a comparable effective concentration does not produce the same cytotoxic effect, the cytotoxicity of this compound might be due to off-target effects.
-
MRGPRX4 knockout/knockdown cells: If this compound still induces cytotoxicity in cells that do not express MRGPRX4, the effect is likely off-target.
-
Dose-response analysis: A steep drop-off in viability at high concentrations may suggest off-target effects or non-specific toxicity.
Q4: What is the recommended concentration range for this compound in cell-based assays?
The effective concentration (EC50) of this compound for MRGPRX4 activation is approximately 149 nM.[1][2] It is recommended to perform a dose-response experiment starting from concentrations well below the EC50 (e.g., 1 nM) up to concentrations where cytotoxicity is observed. This will help determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with this compound.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations, including those below the reported EC50 value. |
| Prolonged Exposure Time | Reduce the incubation time. Determine the minimum time required to achieve the desired effect. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to Gq pathway activation or off-target effects. Consider using a different cell line or performing extensive optimization of concentration and exposure time. |
| Compound Degradation/Impurity | Ensure the compound is from a reputable source and has been stored correctly. Prepare fresh stock solutions. |
Issue 2: Inconsistent results or lack of MRGPRX4 activation.
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | Verify the stock solution concentration and the dilution calculations. |
| Cell Line Does Not Express MRGPRX4 | Confirm MRGPRX4 expression in your cell line using qPCR or Western blot. |
| Assay Interference | The compound may interfere with the assay readout. Run appropriate controls, such as testing the compound in a cell-free assay system. |
| Suboptimal Assay Conditions | Optimize assay parameters such as cell density, incubation time, and reagent concentrations. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cell lines (e.g., HEK293 cells transfected with MRGPRX4)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit
-
Human cell lines
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer the supernatant from each well to a new 96-well plate. Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity according to the kit's formula, using positive and negative controls.
Visualizations
Caption: Simplified this compound signaling pathway via MRGPRX4 and Gq protein.
Caption: Troubleshooting workflow for high cytotoxicity with this compound.
Caption: Relationship between high concentration, on/off-target effects, and cytotoxicity.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. benchchem.com [benchchem.com]
- 5. Gq Protein-induced Apoptosis Is Mediated by AKT Kinase Inhibition That Leads to Protein Kinase C-induced c-Jun N-terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
Navigating the Nuances of MS47134 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments with MS47134, a potent and selective MRGPRX4 agonist. Our aim is to help you distinguish between experimental artifacts and genuine biological phenomena, ensuring the integrity and progression of your research into pain, itch, and mast cell-mediated hypersensitivity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the Mas-related G-protein coupled receptor X4 (MRGPRX4).[1][2] Its binding to MRGPRX4 primarily activates the Gαq signaling pathway. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and subsequent mobilization of intracellular calcium (Ca2+), which can be measured as a functional readout of receptor activation.[3][4]
Q2: What are the expected outcomes of a successful in vitro experiment with this compound?
A2: In a typical cell-based assay using cells expressing MRGPRX4, such as a FLIPR Ca2+ assay, application of this compound is expected to induce a robust, dose-dependent increase in intracellular calcium concentration.[1][3] The half-maximal effective concentration (EC50) for this compound is approximately 149 nM.[1]
Q3: In which cell types is MRGPRX4 endogenously expressed?
A3: MRGPRX4 is primarily expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, as well as in skin keratinocytes.[4][5] This expression pattern links its activation to the sensation of itch.
Q4: Are there any known off-target effects for this compound?
A4: this compound is reported to be highly selective for MRGPRX4. Off-target profiling against a large panel of GPCRs showed no significant agonist or antagonist activity at other tested receptors, with the exception of some initial activity at MRGPRX1 that was not replicated in concentration-response assays.[6] However, it is always crucial to consider the possibility of off-target effects in your specific experimental system.
Troubleshooting Unexpected Results
Unexpected results in this compound experiments can range from a complete lack of response to inconsistent data. The following guides are designed to help you troubleshoot common issues.
Scenario 1: No or Weak Response to this compound in a Cell-Based Assay
If you observe a diminished or absent calcium signal upon this compound application in MRGPRX4-expressing cells, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Cell Line Issues | - Confirm MRGPRX4 expression in your cell line using qPCR or Western blot.- Ensure cells are healthy and within a low passage number, as receptor expression can decrease over time.- Test a positive control for Gq signaling (e.g., another Gq-coupled receptor agonist known to be functional in your cells) to verify cell health and signaling competency. |
| Compound Integrity and Concentration | - Verify the correct preparation and storage of this compound stock solutions. The compound is typically dissolved in DMSO.[1]- Prepare fresh dilutions for each experiment.- Confirm the final concentration of this compound in your assay. Perform a full dose-response curve to ensure you are testing within the expected active range. |
| Assay Conditions | - Optimize cell seeding density.[7]- Ensure the assay buffer composition is appropriate and does not interfere with GPCR signaling.- Check the functionality of your calcium indicator dye and ensure proper loading. |
| Genetic Polymorphisms | - Be aware of potential single nucleotide polymorphisms (SNPs) in the MRGPRX4 gene in your cell line, such as the Leu83Ser mutation, which has been shown to attenuate the potency of this compound.[6] |
Scenario 2: High Background or Spontaneous Signaling
High background fluorescence or spontaneous calcium oscillations can mask the specific signal from this compound.
| Potential Cause | Troubleshooting Steps |
| Cellular Stress | - Avoid over-confluency of cells.- Handle cells gently during plating and media changes.- Ensure proper incubator conditions (temperature, CO2, humidity). |
| Assay Buffer Components | - Some serum components or other additives can activate cell surface receptors. Consider using a serum-free assay buffer.- Test for autofluorescence of your assay components. |
| Constitutive Activity of MRGPRX4 | - MRGPRX4 has been reported to exhibit some basal Gq activity in the absence of an agonist.[4] This may be more pronounced with high levels of receptor expression. Consider titrating the level of MRGPRX4 expression if using a transient transfection system. |
Experimental Protocols & Signaling Pathway
Key Experimental Workflow: In Vitro Calcium Mobilization Assay
A common method to assess this compound activity is by measuring intracellular calcium mobilization in cells recombinantly expressing MRGPRX4.
This compound-Induced MRGPRX4 Signaling Pathway
The binding of this compound to MRGPRX4 initiates a cascade of intracellular events mediated by the Gq protein alpha subunit.
This guide is intended to be a starting point for troubleshooting. Unexpected results can be valuable, potentially revealing novel aspects of MRGPRX4 biology or the pharmacology of this compound. Careful and systematic investigation is key to understanding these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
Technical Support Center: Optimizing MS47134 Dosage for In Vivo Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining the in vivo dosage of MS47134 for optimal efficacy. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended starting dose of this compound for an in vivo study?
A1: Currently, there is no publicly available, specific recommended in vivo starting dose for this compound. As a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4), the optimal dosage will depend on the animal model, the route of administration, and the specific therapeutic indication being investigated (e.g., pain, itch, or mast cell-mediated hypersensitivity)[1].
To determine an appropriate starting dose, a literature review for in vivo studies of other MRGPRX4 agonists is recommended. For instance, studies on bile acids as MRGPRX4 agonists in humanized mouse models have been conducted and could provide a reference point for experimental design[2][3][4]. Additionally, it is crucial to conduct a dose-finding study to determine the optimal dose for your specific experimental conditions.
Q2: How can I estimate a starting dose for this compound based on its in vitro EC50 value?
A2: Extrapolating an in vivo dose from in vitro data, such as the EC50 of 149 nM for this compound, is a complex process without a direct formula[1]. It requires careful consideration of pharmacokinetic and pharmacodynamic factors[5][6][7]. A common approach involves using a scaling factor derived from similar compounds or conducting pilot pharmacokinetic studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Troubleshooting Steps for Dose Estimation:
-
Literature Precedent: Search for in vivo studies of compounds with similar mechanisms of action and physicochemical properties to inform your initial dose range.
-
Pharmacokinetic (PK) Modeling: If resources permit, conduct a pilot PK study to determine key parameters like bioavailability, half-life, and clearance. This data can be used in PK/PD models to predict efficacious doses[5][6].
-
Dose Escalation Studies: Begin with a low, sub-therapeutic dose and gradually escalate the dose in different animal cohorts while monitoring for both efficacy and toxicity.
Q3: My in vivo experiment with this compound is not showing the expected efficacy. What are the possible reasons and troubleshooting steps?
A3: A lack of in vivo efficacy can stem from various factors, from suboptimal dosage to issues with the experimental model.
Troubleshooting In Vivo Efficacy Issues:
| Potential Issue | Troubleshooting Steps |
| Suboptimal Dosage | - Conduct a dose-response study to ensure you are within the therapeutic window.- Increase the dosing frequency if the compound has a short half-life. |
| Poor Bioavailability | - Consider alternative routes of administration (e.g., intravenous vs. oral).- Re-evaluate the formulation to enhance solubility and absorption. |
| Target Engagement | - If possible, measure downstream biomarkers to confirm that this compound is engaging with MRGPRX4 in your model. |
| Animal Model Suitability | - Ensure the animal model expresses a form of MRGPRX4 that is responsive to this compound, as it is a primate-specific receptor. Humanized mouse models may be necessary[2][3][8]. |
| Experimental Variability | - Increase the number of animals per group to ensure statistical power.- Standardize all experimental procedures to minimize variability. |
Q4: I am observing adverse effects in my animal model. How should I proceed?
A4: The observation of adverse effects necessitates a careful re-evaluation of your experimental protocol.
Troubleshooting Adverse Effects:
| Observed Issue | Troubleshooting Steps |
| Toxicity at a specific dose | - Reduce the dose and/or dosing frequency.- Conduct a formal toxicology study to determine the maximum tolerated dose (MTD). |
| Vehicle-related toxicity | - Run a control group with the vehicle alone to assess its contribution to the observed effects. |
| Off-target effects | - While this compound is reported to be selective, off-target effects are always a possibility. Consider in vitro profiling against a panel of other receptors if unexpected effects are observed[9]. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Given that specific formulation details for in vivo use of this compound are not widely published, a general approach for formulating a poorly water-soluble compound for in vivo studies is provided below. It is critical to first assess the solubility of this compound in various vehicles.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween 80 to the solution and mix until a clear solution is obtained.
-
Slowly add saline to the desired final volume while continuously mixing.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, sonication or gentle warming may be used to aid dissolution. The final formulation should be a clear solution.
Example Formulation (adjust ratios as needed based on solubility testing):
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Protocol 2: In Vivo Dose-Finding Study in a Mouse Model of Itch
This protocol outlines a general procedure for a dose-finding study to assess the pruritic (itch-inducing) effects of this compound in a humanized mouse model expressing MRGPRX4.
Materials:
-
Humanized MRGPRX4 mice
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (formulation without this compound)
-
Positive control (e.g., a known pruritogen)
-
Observation chambers with video recording capabilities
Procedure:
-
Acclimatize the mice to the observation chambers for at least 30 minutes before injection.
-
Administer the this compound formulation or vehicle control via the desired route (e.g., subcutaneous or intradermal injection). Use a range of doses (e.g., 0.1, 1, 10 mg/kg) in different groups of mice.
-
Immediately after injection, place the mice back into the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).
-
Blinded observers should analyze the video recordings to quantify scratching behavior (e.g., number of scratching bouts, total time spent scratching).
-
Compare the scratching behavior between the different dose groups and the vehicle control group to determine a dose-response relationship.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway via MRGPRX4 activation.
Caption: Experimental workflow for in vivo dosage refinement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From in vitro EC₅₀ to in vivo dose-response for antiretrovirals using an HIV disease model. Part I: a framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating MS47134 Activity in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of the MRGPRX4 agonist, MS47134, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1][2] Its mechanism of action involves binding to MRGPRX4, which is a Gq-coupled receptor. This activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, resulting in a transient increase in cytosolic calcium concentration.[3][4][5]
Q2: Which cell lines are recommended for validating this compound activity?
A2: The most common approach is to use a host cell line that does not endogenously express MRGPRX4 and then stably transfect it with the human MRGPRX4 gene. Human Embryonic Kidney 293 (HEK293) cells and its variants (e.g., Flp-In T-REx-293) are highly recommended for this purpose due to their robust growth characteristics and high transfection efficiency.[6] For studying downstream physiological effects like degranulation, the Rat Basophilic Leukemia (RBL-2H3) cell line, stably expressing MRGPRX4, can be utilized.
Q3: What is the expected potency of this compound?
A3: this compound is a potent agonist with a reported half-maximal effective concentration (EC50) of approximately 149 nM in FLIPR calcium assays using MRGPRX4-expressing cells.[1][2]
Q4: Is this compound selective for MRGPRX4?
A4: this compound demonstrates high selectivity for MRGPRX4. However, at higher concentrations, some activity at the related MRGPRX1 receptor has been observed.[6] It shows significantly improved selectivity over the Kir6.2/SUR1 potassium channel compared to other compounds like nateglinide.[2]
Q5: What are the best practices for preparing this compound solutions?
A5: this compound is soluble in DMSO. For in vitro experiments, prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your assay buffer. To avoid solubility issues at the final concentration, it is crucial to ensure proper mixing. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required.
Quantitative Data Summary
| Cell Line | Assay Type | Agonist | Reported EC50/IC50 |
| HEK293 cells expressing MRGPRX4 | FLIPR Calcium Assay | This compound | ~149 nM[1][2] |
| HEK293 cells expressing MRGPRX4 | FLIPR Calcium Assay | Nateglinide | Lower potency than this compound[6] |
Experimental Protocols & Troubleshooting Guides
Generation of a Stable MRGPRX4-Expressing HEK293 Cell Line
This protocol describes the generation of a HEK293 cell line with stable expression of human MRGPRX4 using a lentiviral transduction approach.
Experimental Workflow
Caption: Workflow for generating a stable MRGPRX4-expressing cell line.
Methodology
-
Vector Construction: Clone the full-length human MRGPRX4 cDNA into a third-generation lentiviral expression vector containing a puromycin resistance gene (e.g., pLenti-C-Puro).
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral expression vector (pLenti-MRGPRX4-Puro) and the packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the lentivirus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
-
Transduction of HEK293 Cells:
-
Seed HEK293 cells at a density of 5 x 10^5 cells per well in a 6-well plate.
-
The next day, replace the medium with fresh medium containing the viral supernatant and polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection of Stable Cells:
-
Replace the virus-containing medium with fresh growth medium.
-
After 24 hours, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration (typically 1-10 µg/mL for HEK293 cells).
-
Continue selection for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 2-3 days, until antibiotic-resistant colonies are visible.
-
-
Clonal Expansion and Validation:
-
Isolate single colonies using cloning cylinders or by limiting dilution.
-
Expand the individual clones.
-
Validate MRGPRX4 expression in the expanded clones by Western blotting, qPCR, or flow cytometry using an antibody against an epitope tag or MRGPRX4.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low viral titer | Poor transfection efficiency of HEK293T cells. | Optimize the DNA-to-transfection reagent ratio. Use high-quality, endotoxin-free plasmid DNA. Ensure HEK293T cells are healthy and at the optimal confluency. |
| No resistant colonies after selection | Viral titer is too low. Puromycin concentration is too high. | Concentrate the viral supernatant. Re-evaluate the optimal puromycin concentration for your HEK293 cells by performing a kill curve. |
| Low or no MRGPRX4 expression in stable clones | Silencing of the integrated transgene. | Use a lentiviral vector with a strong, ubiquitous promoter (e.g., CMV or EF1a). Screen multiple clones to find one with robust and stable expression. |
| High background in parental cells | Endogenous expression of MRGPRX4. | Confirm the absence of MRGPRX4 expression in the parental HEK293 cell line by qPCR or Western blot. |
FLIPR Calcium Mobilization Assay
This assay measures the intracellular calcium mobilization in MRGPRX4-expressing cells upon stimulation with this compound.
Experimental Workflow
Caption: Workflow for the FLIPR calcium mobilization assay.
Methodology
-
Cell Plating: Seed MRGPRX4-HEK293 cells into black-walled, clear-bottom 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the growth medium and add a calcium-sensitive dye (e.g., Fluo-4 AM or a commercial calcium assay kit) diluted in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer in a separate compound plate.
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the this compound dilutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for several minutes to capture the calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Normalize the data (e.g., to the baseline or a positive control).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High background fluorescence | Incomplete hydrolysis of AM ester. Extracellular dye. | Increase incubation time with the dye. Ensure the use of a quenching dye if provided in the kit. |
| Low signal-to-noise ratio | Low MRGPRX4 expression. Suboptimal dye loading. | Use a clonal cell line with high and stable MRGPRX4 expression. Optimize dye concentration and loading time. |
| High well-to-well variability | Uneven cell plating. Edge effects. | Ensure a homogenous cell suspension before plating. Use an automated liquid handler for cell plating. Avoid using the outer wells of the plate. |
| No response to this compound | Poor compound solubility. Inactive compound. No MRGPRX4 expression. | Ensure this compound is fully dissolved in the assay buffer. Verify the integrity of the compound. Confirm MRGPRX4 expression in the cells. |
| Fluorescence drop upon compound addition | Pipetting artifact. | Optimize the pipetting speed and height of the FLIPR instrument. |
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase from MRGPRX4-expressing RBL-2H3 cells as an indicator of degranulation.
Experimental Workflow
References
- 1. Troubleshooting Guide - Molecular Devices FLIPR Tetra User Manual [Page 176] | ManualsLib [manualslib.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 4. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yulonglilab.org [yulonglilab.org]
- 6. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for experimental artifacts with MS47134.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MS47134 in their experiments. The information is designed to help control for experimental artifacts and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly. What should I do?
A1: this compound can be challenging to dissolve. The appropriate solvent and method depend on whether the experiment is in vitro or in vivo. For in vitro experiments, a stock solution in DMSO is recommended. For in vivo experiments, co-solvents are necessary. If you observe precipitation or phase separation, gentle heating and/or sonication can aid dissolution.[1] It is crucial to prepare a clear stock solution first before preparing the final working solution.[1]
Q2: I am observing unexpected off-target effects. Is this compound not selective?
A2: this compound is a potent and selective agonist for MRGPRX4 with an EC50 of 149 nM.[1] It shows 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[1][2] Off-target profiling against 320 GPCRs showed activity only at MRGPRX4 and MRGPRX1, and the activity at MRGPRX1 was not replicated in subsequent concentration-response assays.[2] However, at very high concentrations, off-target effects can never be fully excluded. We recommend performing a dose-response experiment to determine the optimal concentration for MRGPRX4 activation with minimal potential for off-target effects.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1] MRGPRX4 is a receptor involved in pain, itch, and mast cell-mediated hypersensitivity reactions.[1] Upon binding of this compound, MRGPRX4 couples to Gq protein, initiating a downstream signaling cascade.[2][3]
Q4: How should I store this compound solutions?
A4: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
This could be due to several factors, including issues with this compound solution, cell line variability, or the assay itself.
-
Solution Preparation: Ensure your this compound stock solution is fully dissolved and vortexed before preparing dilutions. For in vivo working solutions, always prepare them fresh.[1]
-
Cell Line Health: Ensure your cells are healthy and in the logarithmic growth phase. Passage number can also affect receptor expression and signaling.
-
Assay Conditions: Optimize cell density, incubation times, and concentration of this compound.
Issue: Low signal-to-noise ratio in functional assays (e.g., calcium imaging).
A low signal-to-noise ratio can mask the true effect of this compound.
-
Agonist Concentration: Titrate this compound to find the optimal concentration that elicits a robust response without causing cell death or desensitization. The reported EC50 is 149 nM.[1]
-
Assay Buffer: Ensure the assay buffer composition is optimal for your cell type and the specific assay being performed.
-
Receptor Expression: Confirm the expression of MRGPRX4 in your cell line.
Experimental Protocols
In Vitro FLIPR Ca2+ Assay Protocol
This protocol is adapted from methodologies used to characterize this compound's potency.[2][3]
-
Cell Culture: Plate cells expressing MRGPRX4 in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then load with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay: Use a FLIPR (Fluorometric Imaging Plate Reader) instrument to measure the change in fluorescence upon addition of this compound.
In Vivo Solution Preparation
For oral or intraperitoneal injections, a suspended solution is often required.[1]
-
Stock Solution: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Working Solution (1 mL example):
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration will be 2.5 mg/mL. This will be a suspended solution and may require ultrasonic treatment to ensure homogeneity.[1]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound EC50 for MRGPRX4 | 149 nM | [1] |
| Selectivity | 47-fold higher for MRGPRX4 over Kir6.2/SUR1 | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway via MRGPRX4 and Gq activation.
Caption: General experimental workflow for in vitro studies with this compound.
References
Validation & Comparative
A Comparative Analysis of MS47134 and Nateglinide Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of MS47134 and nateglinide, focusing on their activity at their primary and secondary targets. The information presented is supported by experimental data to assist researchers in evaluating these compounds for their respective applications.
Introduction
Nateglinide is an established oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its therapeutic effect is mediated by the blockade of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, which stimulates insulin secretion.[1][2] More recently, nateglinide was identified as a low-micromolar agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a receptor implicated in itch and mast cell-mediated hypersensitivity.[3][4]
This compound is a novel, potent, and selective agonist of MRGPRX4, developed through optimization of the nateglinide scaffold.[4] It is a valuable tool compound for investigating the physiological and pathological roles of MRGPRX4. This guide will compare the potency of this compound and nateglinide at both MRGPRX4 and the K-ATP channel, providing a clear quantitative and mechanistic differentiation between the two molecules.
Data Presentation
The following tables summarize the potency of this compound and nateglinide at their respective targets, as determined by various in vitro assays.
Table 1: Potency at MRGPRX4
| Compound | Assay Type | Potency (EC50) | Reference |
| This compound | FLIPR Ca2+ Assay | 149 nM | [5] |
| Nateglinide | IP1 Accumulation Assay | 10.6 µM | [3] |
| Ca2+ Flux Assay | 4.717 µM | [3] | |
| Phosphatidylinositol Hydrolysis | 2.1 µM | [3] |
Table 2: Potency at K-ATP Channel (Kir6.2/SUR1)
| Compound | Assay Type | Potency (IC50) | Reference |
| This compound | Not directly reported, but exhibits 47-fold selectivity for MRGPRX4 over the K-ATP channel. | - | [5] |
| Nateglinide | Patch-clamp on rat β-cells | 7.4 µM | [1] |
| Patch-clamp on recombinant Kir6.2/SUR1 | 800 nM | [6] |
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound and nateglinide.
References
- 1. Tissue selectivity of antidiabetic agent nateglinide: study on cardiovascular and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreatic beta-cell K(ATP) channel activity and membrane-binding studies with nateglinide: A comparison with sulfonylureas and repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Selectivity profile of MS47134 compared to other MRGPRX4 agonists.
A Comparative Guide to the Selectivity Profile of MS47134 and Other MRGPRX4 Agonists
This guide provides a detailed comparison of the selectivity and potency of the novel agonist this compound with other known agonists of the Mas-related G protein-coupled receptor X4 (MRGPRX4). MRGPRX4 is a key receptor implicated in cholestatic itch and other sensory functions, making the development of selective agonists crucial for research and therapeutic applications.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and pathway visualizations to support informed decisions in drug discovery and pharmacological research.
Introduction to MRGPRX4 Agonists
MRGPRX4, a primate-specific receptor, has garnered significant attention as a therapeutic target for conditions like pain and itch.[2][3] A variety of compounds, ranging from endogenous molecules like bile acids to synthetic small molecules, have been identified as MRGPRX4 agonists.[1] this compound is a recently developed potent and selective agonist for MRGPRX4.[4][5] This guide compares its performance against other notable MRGPRX4 activators, including the anti-diabetic drug Nateglinide, endogenous ligands like bile acids, and other recently discovered synthetic agonists such as PSB-22040 and various phospho-drugs.
Comparative Selectivity and Potency Data
The potency and selectivity of this compound have been evaluated against a panel of other MRGPRX4 agonists. The data, summarized below, highlights the superior potency and selectivity profile of this compound. Potency is typically measured by the half-maximal effective concentration (EC50), with lower values indicating higher potency.
| Agonist | Receptor Target | Potency (EC50) | Key Selectivity Notes | Reference |
| This compound | MRGPRX4 | 149 nM / 150 nM | Highly selective. 47-fold more selective for MRGPRX4 over Kir6.2/SUR1. Showed no significant activity at 318 other GPCRs tested. | [4][6][7] |
| Nateglinide | MRGPRX4, Kir6.2/SUR1 | Micromolar range (less potent than this compound) | Also a primary target for its anti-diabetic effects. | [1][6] |
| Deoxycholic Acid (DCA) | MRGPRX4, TGR5 | Micromolar range | Endogenous bile acid; also activates other receptors like TGR5. | [1][8] |
| Bilirubin | MRGPRX4 | Less potent than bile acids | A partial agonist that can allosterically modulate MRGPRX4. | [1][9] |
| PSB-22040 | MRGPRX4 (83S variant) | 19.2 nM (Ca2+ assay) / 30.0 nM (β-arrestin assay) | Highly potent and selective against other MRGPRX subtypes. | [10][11][12] |
| Fospropofol | MRGPRX4 (S83 variant) | More potent at S83 vs L83 variant | A phospho-drug identified as a selective MRGPRX4 agonist. | [13][14] |
Signaling Pathway and Experimental Workflow
Understanding the mechanism of action and the methods used to determine selectivity is critical for interpreting the data.
MRGPRX4-Gq Signaling Pathway
This compound and other agonists activate MRGPRX4, which primarily couples to the Gq alpha subunit of the G protein.[6][13] This initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent mobilization of intracellular calcium, which is a measurable indicator of receptor activation.[14]
MRGPRX4 Gq-coupled signaling cascade.
Experimental Workflow for Selectivity Screening
The selectivity of compounds like this compound is often determined through a systematic screening process. A common workflow involves an initial screen for activity at the target receptor, followed by testing against a broad panel of other receptors to identify any off-target effects.
Workflow for identifying selective GPCR agonists.
Detailed Experimental Protocols
The following protocols are representative of the methods used to generate the comparative data in this guide.
FLIPR Calcium (Ca²⁺) Mobilization Assay
This assay is the primary method for quantifying the activation of Gq-coupled receptors like MRGPRX4.
-
Objective: To measure the potency (EC50) of agonists by detecting changes in intracellular calcium concentration upon receptor activation.
-
Cell Line: HEK293 cells stably expressing human MRGPRX4.[14] Parental HEK293 cells are used as a negative control.
-
Procedure:
-
Cell Plating: Cells are seeded into 384-well microplates coated with poly-D-lysine and grown to confluence.[14]
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Calcium 5 Assay Kit) in a buffer solution at 37°C for 1 hour. This dye fluoresces upon binding to calcium.
-
Compound Addition: The microplate is placed into a Fluorometric Imaging Plate Reader (FLIPR). The instrument adds varying concentrations of the agonist compounds (e.g., this compound, Nateglinide) to the wells.
-
Data Acquisition: The FLIPR instrument measures the fluorescence intensity before and after the addition of the compound. An increase in fluorescence corresponds to a rise in intracellular calcium, indicating receptor activation.
-
Data Analysis: The change in fluorescence is plotted against the compound concentration. A dose-response curve is generated, and the EC50 value is calculated using non-linear regression.
-
PRESTO-Tango GPCRome-Wide Selectivity Profiling
This high-throughput screening platform is used to assess the selectivity of a lead compound against hundreds of different GPCRs simultaneously.[15]
-
Objective: To determine the selectivity of an agonist by testing its activity at a large panel of non-target GPCRs.
-
Platform: The PRESTO-Tango assay utilizes a modified β-arrestin recruitment system linked to a luciferase reporter gene. Agonist activation of a GPCR leads to β-arrestin recruitment and subsequent luciferase expression.
-
Procedure:
-
Assay Preparation: HTLA cells, engineered for the Tango assay, are transfected with a library of GPCR-Tango constructs (e.g., a panel of 320 GPCRs for this compound).[6]
-
Compound Treatment: The test agonist (e.g., this compound at a fixed concentration, typically 10 µM) is added to the cells expressing each of the different GPCRs.[15]
-
Incubation: Cells are incubated to allow for potential receptor activation and subsequent reporter gene expression.
-
Luminescence Reading: A luciferase substrate is added, and the resulting luminescence is measured. High luminescence indicates that the compound activated the specific GPCR in that well.
-
Data Analysis: The activity at each GPCR is normalized and analyzed. A compound is considered selective if it shows potent activity only at the intended target (MRGPRX4) and no appreciable agonist or antagonist activity at other tested GPCRs.[6]
-
Conclusion
The data presented in this guide demonstrates that this compound is a highly potent and selective agonist for MRGPRX4. Compared to the less potent Nateglinide and the less selective endogenous ligands like bile acids, this compound offers a superior profile for specifically interrogating MRGPRX4 function.[6][7] While newer compounds like PSB-22040 also show high potency, this compound has been extensively characterized against a broad range of GPCRs, confirming its high degree of selectivity.[6][11] This makes this compound an invaluable tool for researchers studying the physiological and pathological roles of MRGPRX4.
References
- 1. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRGPRX4 Receptor Agonists and Antagonists - Technologie [provendis.info]
- 3. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 10. Mas-related G protein-coupled receptor (MRGPR) (inhibitors, antagonists, agonists)-Probechem Biochemicals [probechem.com]
- 11. Discovery of Potent Agonists for the Predominant Variant of the Orphan MAS-Related G Protein-Coupled Receptor X4 (MRGPRX4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MS47134 and Other Pruritus-Inducing Agents in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MS47134, a selective Mas-related G protein-coupled receptor X4 (MRGPRX4) agonist, with other commonly used pruritus-inducing agents in mouse models. The information presented herein is intended to assist researchers in selecting the appropriate pruritogen for their studies on itch mechanisms and the development of antipruritic therapies.
Introduction to Pruritus-Inducing Agents
The study of pruritus, or itch, in preclinical models relies on the use of various agents to induce scratching behavior in animals, most commonly mice. These agents can be broadly categorized based on their mechanism of action, primarily distinguishing between histamine-dependent and histamine-independent pathways. Understanding the specific receptors and signaling cascades activated by each agent is crucial for elucidating the complex neurobiology of itch.
This compound has emerged as a potent and selective tool for investigating non-histaminergic itch. It specifically activates MRGPRX4, a primate-specific receptor, necessitating the use of humanized mouse models for in vivo studies. This guide will compare the characteristics of this compound-induced pruritus with that of established agents such as histamine, chloroquine, BAM8-22, serotonin, and Protease-Activated Receptor 2 (PAR-2) agonists.
Comparative Data on Scratching Behavior
The following tables summarize quantitative data on the scratching behavior induced by this compound and other pruritogens. It is important to note that direct comparative studies evaluating all these agents under identical experimental conditions are limited. The data presented are compiled from various studies and should be interpreted with consideration of the different experimental protocols employed.
Table 1: this compound-Induced Scratching Behavior
| Mouse Model | Administration Route & Dose | Observation Period | Peak Scratching Bouts (Mean ± SEM) | Reference |
| Humanized MRGPRX4 knock-in | Intradermal | 30 minutes | Data not available in direct comparison | N/A |
Table 2: Histamine-Induced Scratching Behavior
| Mouse Strain | Administration Route & Dose | Observation Period | Peak Scratching Bouts (Mean ± SEM) | Reference |
| Balb/C | Intradermal (nape of the neck), 100 nmol | 30 minutes | ~150 ± 20 | [1] |
| C57BL/6 | Intradermal (nape of the neck), 50 nmol | 30 minutes | ~100 ± 15 | [2] |
Table 3: Chloroquine-Induced Scratching Behavior
| Mouse Strain | Administration Route & Dose | Observation Period | Peak Scratching Bouts (Mean ± SEM) | Reference |
| C57BL/6 | Subcutaneous (nape of the neck), 200 µg | 30 minutes | ~278 ± 21 | [3] |
| C3H/HeJ | Intradermal (nape of the neck), 1-fold concentration | 30 minutes | ~75 ± 10 | [4] |
Table 4: BAM8-22-Induced Scratching Behavior
| Mouse Strain | Administration Route & Dose | Observation Period | Total Scratching Bouts (Mean ± SEM) | Reference |
| C57BL/6 | Intradermal (cheek), 100 µg | Not specified | 66.17 ± 8.320 | [5] |
| C57BL/6 | Intradermal (nape of the neck) | 40 minutes | ~150 | [6] |
Table 5: Serotonin (5-HT)-Induced Scratching Behavior
| Mouse Strain | Administration Route & Dose | Observation Period | Peak Scratching Bouts (Mean ± SEM) | Reference |
| C57BL/6 | Intradermal (rostral back), 10 µg | 30 minutes | ~120 | [2] |
Table 6: PAR-2 Agonist (SLIGRL-NH2)-Induced Scratching Behavior
| Mouse Strain | Administration Route & Dose | Observation Period | Peak Scratching Bouts (Mean ± SEM) | Reference |
| C57BL/6 | Intradermal (rostral back), 100 nmol | 20-30 minutes | ~80 | [7] |
| Mrgpr-clusterΔ−/− | Subcutaneous (nape of the neck), 2 mM | 30 minutes | Significantly decreased vs WT | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of pruritus studies. Below are generalized protocols for inducing itch using the discussed agents.
General Behavioral Observation Protocol
-
Animal Acclimatization: Mice are habituated to the observation chambers (e.g., clear Plexiglas cages) for at least 30-60 minutes before injection to minimize stress-induced behaviors.
-
Pruritogen Administration: The specified dose of the pruritogenic agent is injected intradermally (i.d.) or subcutaneously (s.c.) into the desired site (commonly the nape of the neck, rostral back, or cheek).
-
Behavioral Recording: Immediately following injection, the animal's behavior is recorded for a defined period (typically 30-60 minutes) using a video camera.
-
Data Analysis: An observer, blinded to the treatment groups, counts the number of scratching bouts. A scratching bout is defined as one or more rapid movements of the hind paw directed towards the injection site, ending with the placement of the paw back on the floor or in the mouth for licking.
Specific Agent Protocols
-
This compound:
-
Mouse Model: Humanized mice expressing MRGPRX4.
-
Administration: Intradermal injection.
-
Dose: To be determined based on the specific study design.
-
-
Histamine:
-
Mouse Strain: Various strains, including Balb/C and C57BL/6.
-
Administration: Intradermal injection into the nape of the neck or rostral back.
-
Dose: Typically 50-100 nmol in a volume of 20-50 µL.
-
-
Chloroquine:
-
Mouse Strain: Various strains, with C57BL/6 being common.
-
Administration: Subcutaneous or intradermal injection into the nape of the neck.
-
Dose: Typically 200 µg in a volume of 50 µL.
-
-
BAM8-22:
-
Mouse Strain: C57BL/6 and other strains.
-
Administration: Intradermal injection into the cheek or nape of the neck.
-
Dose: Typically 100 µg.
-
-
Serotonin (5-HT):
-
Mouse Strain: Various strains.
-
Administration: Intradermal injection into the rostral back.
-
Dose: Typically 10 µg.
-
-
PAR-2 Agonist (e.g., SLIGRL-NH2):
-
Mouse Strain: C57BL/6 and knockout models.
-
Administration: Intradermal or subcutaneous injection into the rostral back or nape of the neck.
-
Dose: Typically 100 nmol to 2 mM.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways for each pruritogen.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing pruritus-inducing agents in a mouse model.
References
- 1. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced scratching evoked by PAR-2 agonist and 5-HT but not histamine in a mouse model of chronic dry skin itch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensory neuron-specific GPCRs Mrgprs are itch receptors mediating chloroquine-induced pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generalized resistance to pruritogen-induced scratching in the C3H/HeJ strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cross-sensitization of histamine-independent itch in mouse primary sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Superficial Dorsal Horn Neurons in the Mouse by a PAR-2 Agonist and 5-HT: Potential Role in Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Distinct Roles of Two GPCRs, MrgprC11 and PAR2, in Itch and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
Pioneering Selectivity: MS47134 Demonstrates Marked Preference for MRGPRX4 Over Kir6.2/SUR1 Ion Channel
For Immediate Release
[City, State] – December 8, 2025 – In a significant advancement for targeted therapeutics, the compound MS47134 has shown substantially improved selectivity for the Mas-related G protein-coupled receptor X4 (MRGPRX4) over the Kir6.2/SUR1 potassium channel. This heightened selectivity profile suggests a reduced risk of off-target effects, particularly those related to pancreatic β-cell function, and highlights this compound as a promising tool for investigating MRGPRX4-mediated pathways in itch and other sensory processes.
This compound has been identified as a potent and selective agonist for MRGPRX4, a receptor implicated in cholestatic itch, the chronic itching sensation associated with liver diseases. The compound emerged from a rational drug design campaign aimed at improving the selectivity of nateglinide, an antidiabetic drug that modulates the Kir6.2/SUR1 channel to stimulate insulin secretion but also exhibits off-target activity at MRGPRX4.[1]
Quantitative Analysis of Selectivity
Experimental data confirms that this compound is a potent agonist of MRGPRX4 with a half-maximal effective concentration (EC50) of 149 nM. Critically, it demonstrates a 47-fold improvement in selectivity for MRGPRX4 when compared to its activity at the Kir6.2/SUR1 channel.[1] This enhanced selectivity is a crucial step in developing therapeutic agents that can specifically target MRGPRX4 without impacting the vital functions of the Kir6.2/SUR1 channel in regulating blood sugar levels.
| Compound | Target | Assay Type | Potency (EC50/IC50) | Selectivity Fold (MRGPRX4 vs. Kir6.2/SUR1) |
| This compound | MRGPRX4 | FLIPR Ca2+ Assay | 149 nM | 47-fold |
| This compound | Kir6.2/SUR1 | Electrophysiology | > 7 µM (estimated) | |
| Nateglinide | MRGPRX4 | FLIPR Ca2+ Assay | Low micromolar | Lower |
| Nateglinide | Kir6.2/SUR1 | Electrophysiology | Active |
Elucidating the Mechanism of Action
The improved selectivity of this compound is attributed to specific molecular interactions within the binding pocket of MRGPRX4. Structural studies have revealed that this compound binds to a distinct pocket on the extracellular side of MRGPRX4, distant from the canonical binding sites of many other GPCRs.[1] This unique binding mode is not favorably accommodated by the structure of the Kir6.2/SUR1 channel, leading to the observed selectivity.
MRGPRX4 activation by this compound initiates a Gq-protein-coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, which can be measured experimentally.
In contrast, the Kir6.2/SUR1 channel is an ATP-sensitive potassium (KATP) channel. It is a hetero-octameric complex composed of four Kir6.2 pore-forming subunits and four regulatory SUR1 subunits. The channel's primary function is to couple cellular metabolic status to electrical excitability, playing a crucial role in insulin secretion from pancreatic β-cells. Nateglinide and similar compounds act on the SUR1 subunit to close the channel, leading to membrane depolarization and subsequent insulin release. The lack of significant activity of this compound at this channel underscores its refined selectivity.
Rigorous Experimental Validation
The selectivity of this compound was determined through a combination of a cell-based fluorescence assay for MRGPRX4 activity and an electrophysiological assay for Kir6.2/SUR1 function.
Experimental Workflow
Detailed Experimental Protocols
MRGPRX4 Activity Assessment (FLIPR Ca2+ Mobilization Assay)
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human MRGPRX4 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Cells were seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Preparation: this compound was serially diluted in the assay buffer to create a range of concentrations.
-
Fluorescence Measurement: The cell plate was placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence was recorded before the automated addition of the this compound dilutions.
-
Data Analysis: The change in fluorescence, indicating intracellular calcium mobilization, was measured in real-time. The peak fluorescence response at each concentration was used to generate a dose-response curve and calculate the EC50 value using non-linear regression.
Kir6.2/SUR1 Activity Assessment (Whole-Cell Patch Clamp Electrophysiology)
-
Cell Culture: HEK293 cells co-expressing the human Kir6.2 and SUR1 subunits were cultured under similar conditions as the MRGPRX4-expressing cells.
-
Cell Preparation: Cells were plated on glass coverslips for electrophysiological recordings.
-
Recording Setup: Whole-cell patch-clamp recordings were performed using an amplifier and data acquisition system. Borosilicate glass pipettes were pulled to a resistance of 2-4 MΩ.
-
Solutions: The internal pipette solution contained (in mM): 140 KCl, 10 HEPES, 1 EGTA, and 1 MgATP, pH adjusted to 7.3 with KOH. The external solution contained (in mM): 140 KCl, 10 HEPES, 2.5 CaCl2, and 1 MgCl2, pH adjusted to 7.4 with KOH.
-
Data Acquisition: Cells were voltage-clamped at a holding potential of -60 mV. Current-voltage relationships were determined by applying voltage steps from -120 mV to +60 mV.
-
Compound Application: this compound was applied to the cells via a perfusion system at various concentrations. The effect of the compound on the channel's current was recorded. A known Kir6.2/SUR1 modulator like nateglinide or diazoxide was used as a positive control.
-
Data Analysis: The magnitude of the current at a specific voltage was measured before and after the application of this compound to determine if the compound caused any activation or inhibition of the channel. The lack of a significant change in current indicates low activity at the Kir6.2/SUR1 channel.
Conclusion
The development and characterization of this compound represent a significant step forward in the quest for selective modulators of MRGPRs. The compound's potent agonism at MRGPRX4, coupled with its substantially reduced activity at the Kir6.2/SUR1 channel, provides researchers with a valuable chemical probe to dissect the physiological roles of MRGPRX4. Furthermore, the demonstrated selectivity of this compound offers a promising scaffold for the development of novel therapeutics for conditions such as cholestatic pruritus, with a potentially improved safety profile. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this promising compound.
References
Cross-Validation of MS47134's Effects in Different Itch Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel MRGPRX4 agonist, MS47134, and its potential effects across different experimental itch models. While direct cross-validation studies of this compound in various itch models are not yet extensively available in published literature, this document synthesizes existing data on this compound, its target receptor MRGPRX4, and established itch-inducing agents to offer a predictive comparison of its efficacy and mechanism.
Introduction to this compound
This compound is a potent and selective agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4).[1][2] This receptor has been identified as a key player in mediating certain types of itch, particularly cholestatic pruritus, which is associated with liver diseases.[3][4][5] this compound exhibits significantly greater potency as an MRGPRX4 agonist in in-vitro assays when compared to the anti-diabetic drug nateglinide, another compound known to activate this receptor.[1][3][6] The activation of MRGPRX4 by agonists like this compound has been demonstrated to elicit itch responses in murine models.[7]
Comparative Efficacy in Itch Models
Direct comparative data for this compound across different itch models remains limited. The following tables present a summary of expected outcomes based on the known role of MRGPRX4 in cholestatic itch and compares its potential effects with other well-characterized pruritogens in different itch model paradigms.
Table 1: In Vitro Agonist Potency at MRGPRX4
| Compound | Target Receptor | EC50 (nM) | Potency Comparison |
| This compound | MRGPRX4 | 149 | High [1] |
| Nateglinide | MRGPRX4, Kir6.2/SUR1 | Low µM range | Lower than this compound[3] |
Table 2: Predicted and Observed Effects in In Vivo Itch Models
| Itch Model | Pruritogen | Primary Receptor(s) | Expected/Observed Scratching Behavior | Supporting Rationale/Evidence |
| Cholestatic Itch Model (e.g., Bile Duct Ligation) | Endogenous Bile Acids (activating MRGPRX4) | MRGPRX4 | Significant increase in scratching | MRGPRX4 is a receptor for bile acids, which are elevated in cholestasis. Humanized mice expressing MRGPRX4 show increased scratching in a cholestatic itch model.[5] this compound, as a potent MRGPRX4 agonist, is expected to mimic this effect. |
| Acute Itch Model (Intradermal Injection) | This compound | MRGPRX4 | Dose-dependent increase in scratching | Selective MRGPRX4 agonists are known to elicit itching in mice.[7] |
| Histamine | H1R | Robust, immediate scratching | A classical histaminergic itch model.[2][8] | |
| Serotonin (5-HT) | 5-HT2 Receptors | Dose-dependent scratching | Induces itch-associated responses in mice. | |
| PAR-2 Agonist (e.g., SLIGRL) | PAR-2 | Significant scratching | Important in chronic dry skin itch.[2] | |
| Dry Skin Itch Model (e.g., Acetone/Ether/Water treatment) | Endogenous Mediators | PAR-2, 5-HT receptors, others | Increased spontaneous scratching | This model shows sensitization to non-histaminergic pruritogens.[2] The role of MRGPRX4 in this model is not yet established, but it is less likely to be the primary driver compared to cholestatic itch. |
Experimental Protocols
Detailed methodologies for key experimental itch models are provided below. These protocols can be adapted for testing the effects of this compound.
Acute Itch Model: Intradermal Injection in Mice
This model is used to assess the immediate itch-inducing effects of a compound.
Protocol:
-
Animal Preparation: Use male C57BL/6 mice (8-12 weeks old). Acclimatize the animals to the experimental room and observation chambers for at least 30 minutes before testing. The nape of the neck is a common injection site as it is accessible to the hind paws for scratching but not easily licked.
-
Compound Preparation: Dissolve this compound in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1] Prepare serial dilutions to test a range of doses.
-
Intradermal Injection: Gently restrain the mouse and inject a small volume (typically 10-20 µL) of the test compound or vehicle control intradermally into the nape of the neck using a 30-gauge needle.
-
Behavioral Observation: Immediately after injection, place the mouse in a transparent observation chamber. Videotape the animal's behavior for a set period, usually 30-60 minutes.
-
Data Analysis: An observer, blinded to the treatment groups, will count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.
Chronic Itch Model: Dry Skin (Xerosis) Model
This model mimics the chronic itch associated with dry skin conditions.
Protocol:
-
Induction of Dry Skin: Treat a small patch of skin on the rostral back or nape of the neck of mice with a mixture of acetone and diethyl ether (1:1), followed by an application of water. This procedure is typically performed twice daily for 5-7 days.[2]
-
Behavioral Assessment of Spontaneous Itch: After the induction period, observe the mice for spontaneous scratching behavior at various time points. This can be done by placing the mice in observation chambers and recording their behavior for a defined period.
-
Assessment of Hyperknesis (Enhanced Itch): To determine if the dry skin condition enhances the response to pruritogens, perform intradermal injections of a sub-threshold or low dose of this compound (or other pruritogens) into the treated and a control skin area. Compare the scratching responses.
-
Data Analysis: Quantify the number of spontaneous scratching bouts over time. For the hyperknesis assessment, compare the number of scratching bouts between the dry skin and control sites.
Signaling Pathway and Experimental Workflow
MRGPRX4 Signaling Pathway
Activation of MRGPRX4 by agonists such as this compound is known to couple to Gq/11 proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key event in neuronal activation and the transmission of the itch signal.
Caption: MRGPRX4 signaling cascade upon activation by this compound.
Experimental Workflow for Cross-Validation
The following diagram outlines a logical workflow for the comprehensive cross-validation of this compound in different itch models.
Caption: Proposed workflow for cross-validating this compound in itch models.
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of MRGPRX4 in itch. Based on its high potency and the established role of its target receptor, this compound is predicted to be a strong inducer of itch in models where MRGPRX4 is relevant, such as cholestatic pruritus. Further research is warranted to directly compare the effects of this compound across a broader range of itch models, including those driven by different underlying pathologies like atopic dermatitis and neuropathic itch. Such studies will be crucial for fully elucidating the therapeutic potential of targeting the MRGPRX4 pathway for the treatment of various pruritic conditions.
References
- 1. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 8. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for MRGPRX4 Activation Beyond MS47134
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological alternatives to MS47134 for the activation of Mas-related G protein-coupled receptor X4 (MRGPRX4), a key receptor implicated in itch, pain, and mast cell-mediated hypersensitivity. This document outlines the performance of various agonists, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Introduction to MRGPRX4 and this compound
MRGPRX4 is a primate-specific G protein-coupled receptor (GPCR) predominantly expressed in sensory neurons. Its activation is linked to the sensation of itch (pruritus), particularly in cholestatic conditions, making it a significant target for drug discovery. This compound is a potent and selective synthetic agonist of MRGPRX4, with a reported half-maximal effective concentration (EC50) of approximately 149 nM.[1][2][3][4][5] While this compound serves as a valuable research tool, a broader understanding of alternative activators is crucial for elucidating the receptor's function and developing novel therapeutics.
Comparative Analysis of MRGPRX4 Agonists
Several classes of compounds have been identified as MRGPRX4 agonists, including endogenous molecules like bile acids and bilirubin, the antidiabetic drug nateglinide, and novel synthetic compounds such as xanthine derivatives. The following table summarizes their performance in various in vitro assays.
Quantitative Data Summary
| Compound Class | Compound | Assay Type | EC50 | Source(s) |
| Synthetic Agonist | This compound | FLIPR Ca2+ Assay | 149 nM | [1][5] |
| Nateglinide | IP1 Accumulation Assay | 10.6 µM | [6] | |
| Phosphatidylinositol Hydrolysis | 2.1 µM | |||
| Ca2+ Flux | 4.7 µM | [7] | ||
| Bile Acids | Deoxycholic acid (DCA) | FLIPR Ca2+ Assay | 2.6 µM | [8][9] |
| TGFα Shedding Assay | 2.7 µM | [8][9] | ||
| IP1 Accumulation Assay | 19.2 µM | [6] | ||
| Chenodeoxycholic acid (CDCA) | FLIPR Ca2+ Assay | >10 µM | [8][9] | |
| Cholic acid (CA) | FLIPR Ca2+ Assay | ~430 µM | [10] | |
| Lithocholic acid (LCA) | FLIPR Ca2+ Assay | >10 µM | [8][9] | |
| Endogenous Metabolite | Bilirubin | Ca2+ Assay | 61.9 µM | [11][12] |
| Xanthine Derivatives | PSB-22034 | Ca2+ Assay | 11.2 nM | [13][14][15][16] |
| β-arrestin Assay | 32.0 nM | [15] | ||
| PSB-22040 | Ca2+ Assay | 19.2 nM | [15][16] | |
| β-arrestin Assay | 30.0 nM | [15][16] |
Note: EC50 values can vary between studies due to different experimental conditions, cell lines, and assay formats.
Signaling Pathways and Experimental Workflows
The activation of MRGPRX4 by an agonist initiates a downstream signaling cascade. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. This signaling can be monitored using various experimental assays.
MRGPRX4 Signaling Pathway```dot
Caption: A typical workflow for identifying and characterizing MRGPRX4 agonists.
Detailed Experimental Protocols
FLIPR Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture:
-
Maintain HEK293 cells stably expressing human MRGPRX4 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-8 AM or Calcium-5) according to the manufacturer's instructions. The buffer should also contain an organic anion transport inhibitor, such as probenecid, to prevent dye leakage.
-
Aspirate the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Place the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Set the instrument to record baseline fluorescence for a short period before automatically adding the compounds to the cell plate.
-
Continue to record the fluorescence signal for several minutes after compound addition.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the response of a maximal concentration of a reference agonist (e.g., this compound).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
TGFα Shedding Assay
This assay quantifies GPCR activation by measuring the release of alkaline phosphatase-tagged transforming growth factor-alpha (AP-TGFα).
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with plasmids encoding human MRGPRX4 and AP-TGFα using a suitable transfection reagent.
-
After 24 hours, harvest the cells and re-seed them into 96-well plates.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., serum-free DMEM).
-
Add the test compounds at various concentrations to the wells and incubate for 1-2 hours at 37°C.
-
Transfer the supernatant from each well to a new 96-well plate.
-
Add a substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate) to the supernatant.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of shed AP-TGFα by comparing the absorbance to a standard curve.
-
Normalize the data and determine EC50 values as described for the FLIPR assay.
-
β-Arrestin Recruitment Assay
This assay measures the interaction between the activated GPCR and β-arrestin, a key protein in receptor desensitization and signaling.
-
Cell Line:
-
Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., Tango™ GPCR-bla U2OS cells or PathHunter® cells) that co-expresses MRGPRX4 fused to a transcription factor and β-arrestin fused to a protease.
-
-
Assay Procedure (Tango™ Assay Example):
-
Plate the cells in 384-well plates and incubate overnight.
-
Add the test compounds to the cells and incubate for 5 hours at 37°C. During this time, agonist-induced recruitment of the protease-tagged β-arrestin to the receptor leads to the cleavage of the transcription factor.
-
The released transcription factor translocates to the nucleus and drives the expression of a β-lactamase reporter gene.
-
Add a FRET-based β-lactamase substrate to the wells and incubate for 2 hours at room temperature in the dark.
-
Measure the fluorescence at two wavelengths (e.g., 460 nm and 530 nm) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the two fluorescence signals.
-
Normalize the data and determine EC50 values as previously described.
-
Conclusion
While this compound remains a potent and selective tool for studying MRGPRX4, a variety of alternative agonists are available, each with distinct properties. The endogenous bile acids and bilirubin, although less potent, are crucial for understanding the physiological and pathological roles of the receptor. Nateglinide, an approved drug, provides a link between MRGPRX4 activation and clinically observed side effects. The newly developed xanthine derivatives, PSB-22034 and PSB-22040, offer high potency and represent a promising new chemical scaffold for future drug development. The choice of agonist will depend on the specific research question, with considerations for potency, selectivity, and the signaling pathway of interest. The experimental protocols provided herein offer a starting point for the characterization of these and other novel MRGPRX4 modulators.
References
- 1. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
- 8. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. biorxiv.org [biorxiv.org]
- 16. MRGPRX4 - Wikipedia [en.wikipedia.org]
Comparative Analysis of MRGPRX4 Agonists: A Head-to-Head Look at MS47134, PSB-22034, and PSB-22040
For researchers, scientists, and drug development professionals, the quest for potent and selective agonists for the Mas-related G protein-coupled receptor X4 (MRGPRX4) is a critical step in unraveling its physiological roles and therapeutic potential. This guide provides a comprehensive comparative analysis of the established agonist MS47134 against two newly identified agonists, PSB-22034 and PSB-22040, with a focus on their performance based on available experimental data.
Performance Overview
A comparative summary of the key performance metrics for this compound, PSB-22034, and PSB-22040 is presented below, highlighting the superior potency of the newly identified agonists.
| Compound | Target | Assay Type | EC50 (nM) | Reference |
| This compound | MRGPRX4 | FLIPR Ca2+ Assay | 149 | [1][2][3] |
| PSB-22034 | MRGPRX4 | Ca2+ Mobilization Assay | 11.2 | [4] |
| β-arrestin Recruitment Assay | 30.0 | [4] | ||
| PSB-22040 | MRGPRX4 | Ca2+ Mobilization Assay | 19.2 | [4] |
| β-arrestin Recruitment Assay | 30.0 | [4] |
In-Depth Agonist Profile
This compound has been characterized as a potent and selective MRGPRX4 agonist.[1] It demonstrates a half-maximal effective concentration (EC50) of 149 nM in a FLIPR Ca2+ assay.[1][2][3] A key feature of this compound is its 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[1][2] Further off-target profiling against 320 GPCRs showed activity only at MRGPRX4 and MRGPRX1, with the MRGPRX1 activity not being reproducible in subsequent concentration-response assays, thus confirming its high selectivity for MRGPRX4.[2]
PSB-22034 and PSB-22040 have emerged as highly potent agonists for the predominant variant of MRGPRX4.[4] PSB-22034 exhibits an EC50 of 11.2 nM in a calcium mobilization assay and 30.0 nM in a β-arrestin recruitment assay.[4] Similarly, PSB-22040 shows an EC50 of 19.2 nM in the calcium assay and 30.0 nM in the β-arrestin assay.[4] Both compounds are reported to have high selectivity versus other MRGPRX subtypes, although detailed quantitative selectivity data against a broad panel of receptors is not yet as extensively published as for this compound.[4]
Signaling Pathways and Experimental Workflows
The activation of MRGPRX4 by these agonists triggers a well-defined signaling cascade. MRGPRX4 primarily couples to Gq proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is the basis for the widely used calcium mobilization assays. Concurrently, agonist binding can also lead to the recruitment of β-arrestin, a key protein in receptor desensitization and downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Discovery of Potent Agonists for the Predominant Variant of the Orphan MAS-Related G Protein-Coupled Receptor X4 (MRGPRX4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selective Activity of MS47134: A Comparative Guide for Researchers
For researchers in pharmacology and drug development, establishing the selectivity of a compound is a critical step. This guide provides a comprehensive comparison of the activity of MS47134 across the Mas-related G protein-coupled receptor X (MRGPRX) subtypes, validating its lack of significant activity on MRGPRX1, MRGPRX2, and MRGPRX3.
This compound has been identified as a potent and selective agonist for MRGPRX4, a receptor implicated in pain, itch, and mast cell-mediated hypersensitivity.[1][2] This guide summarizes the experimental data that substantiates the selective bioactivity of this compound, offering a valuable resource for scientists investigating MRGPRX-related signaling pathways and therapeutic interventions.
Comparative Activity of this compound on MRGPRX Subtypes
Experimental data demonstrates that this compound is a potent agonist of MRGPRX4 with a half-maximal effective concentration (EC50) in the nanomolar range.[2] In contrast, comprehensive screening and follow-up assays have confirmed the absence of significant agonistic or antagonistic activity on other MRGPRX subtypes.
| Receptor Subtype | This compound Activity | EC50 (nM) | Citation |
| MRGPRX1 | No significant activity observed in concentration-response assays. | Not Applicable | [3] |
| MRGPRX2 | No appreciable agonist or antagonist activity detected. | Not Applicable | [3] |
| MRGPRX3 | No appreciable agonist or antagonist activity detected. | Not Applicable | [3] |
| MRGPRX4 | Potent Agonist | 149 - 150 | [2][3][4] |
Experimental Protocols
The selectivity of this compound was determined using well-established and robust experimental methodologies.
PRESTO-Tango β-Arrestin Recruitment Assay
The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Translocation-Maltose binding protein) assay is a high-throughput screening platform used to assess ligand-induced G protein-coupled receptor (GPCR) activation by measuring β-arrestin recruitment. In this system, the GPCR of interest is fused to a TEV (Tobacco Etch Virus) protease cleavage site followed by a transcription factor. Upon ligand binding and receptor activation, β-arrestin fused to TEV protease is recruited to the receptor, leading to the cleavage and release of the transcription factor. The transcription factor then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase. The resulting luminescence is measured as an indicator of receptor activation. This assay was utilized for the initial broad screening of this compound against a large panel of GPCRs.
FLIPR® Calcium Assay
The Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay is a cell-based assay used to measure changes in intracellular calcium concentration, which is a common downstream event of Gq-coupled GPCR activation. Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, intracellular calcium levels rise, leading to an increase in the fluorescence of the dye. The FLIPR instrument detects this change in fluorescence in real-time, allowing for the determination of agonist potency (EC50) and efficacy. This assay was employed to generate detailed concentration-response curves for this compound on the MRGPRX subtypes.
MRGPRX Subtype Signaling Pathways
The differential activity of this compound across the MRGPRX subtypes can be attributed to variations in their ligand-binding pockets and downstream signaling cascades.
MRGPRX1 Signaling
MRGPRX1 is primarily coupled to Gαq, which upon activation, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. Additionally, MRGPRX1 can couple to Gαi/o, which inhibits high-voltage-activated (HVA) calcium channels.
MRGPRX2 Signaling
MRGPRX2 exhibits more complex signaling, coupling to both Gαq and Gαi proteins. The Gαq pathway mirrors that of MRGPRX1, resulting in calcium mobilization. The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Furthermore, MRGPRX2 activation can trigger β-arrestin recruitment, which can mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades.
MRGPRX3 Signaling
MRGPRX3 is currently considered an orphan receptor, and its endogenous ligands and primary signaling pathways are not yet well-defined. Consequently, a detailed signaling diagram cannot be provided at this time.
MRGPRX4 Signaling
Similar to MRGPRX1, MRGPRX4 primarily signals through the Gαq-PLC pathway. Activation of MRGPRX4 by agonists like this compound leads to a robust increase in intracellular calcium levels.
References
A Head-to-Head Comparison of MS47134 and Other Pain Research Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel pain research compound MS47134 with other relevant compounds. The focus is on its performance as a selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a promising target in pain and itch research. This document synthesizes available in vitro data, outlines key experimental protocols, and visualizes the underlying signaling pathways to support informed decisions in drug discovery and development.
Executive Summary
This compound is a potent and selective agonist of MRGPRX4, a receptor implicated in pain, itch, and mast cell-mediated hypersensitivity.[1] In vitro studies demonstrate its superiority in potency and selectivity compared to the earlier identified MRGPRX4 agonist, Nateglinide. While direct head-to-head in vivo analgesic data for this compound is not yet publicly available, its in vitro profile suggests it is a valuable tool for investigating the role of MRGPRX4 in nociception. This guide presents the current state of knowledge on this compound in comparison to other compounds acting on MRGPRX4 and other pain targets.
Data Presentation: In Vitro Efficacy and Selectivity
The following tables summarize the available quantitative data comparing this compound with other MRGPRX4 agonists.
Table 1: In Vitro Potency of MRGPRX4 Agonists
| Compound | Target | Assay Type | EC50 | Reference |
| This compound | MRGPRX4 | FLIPR Ca2+ Assay | 149 nM | [1] |
| Nateglinide | MRGPRX4 | HTRF IP1 Accumulation Assay | 10.6 µM | |
| Deoxycholic acid (DCA) | MRGPRX4 | HTRF IP1 Accumulation Assay | 19.2 µM | |
| Taurodeoxycholic acid (TDCA) | MRGPRX4 | HTRF IP1 Accumulation Assay | >50 µM | |
| Ursodeoxycholic acid (UDCA) | MRGPRX4 | HTRF IP1 Accumulation Assay | >50 µM |
Table 2: Selectivity Profile of this compound
| Compound | Off-Target | Selectivity | Reference |
| This compound | Kir6.2/SUR1 potassium channel | 47-fold improved selectivity over Nateglinide | [1] |
| This compound | 318 other GPCRs | No appreciable agonist or antagonist activity |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and related compounds.
In Vitro Assays
1. Fluorometric Imaging Plate Reader (FLIPR) Ca2+ Assay:
-
Objective: To measure the potency of compounds in activating Gq-coupled receptors like MRGPRX4 by detecting intracellular calcium mobilization.
-
Methodology:
-
Cells stably expressing MRGPRX4 are plated in a 96- or 384-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline fluorescence is measured using a FLIPR instrument.
-
The test compound (e.g., this compound) is added to the wells at various concentrations.
-
The FLIPR instrument monitors the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration upon receptor activation.
-
The EC50 value, the concentration of the compound that elicits a half-maximal response, is calculated from the dose-response curve.
-
2. Homogeneous Time-Resolved Fluorescence (HTRF) IP1 Accumulation Assay:
-
Objective: To quantify the activation of the Gq signaling pathway by measuring the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C activation.
-
Methodology:
-
Cells expressing MRGPRX4 are incubated with the test compound.
-
Following incubation, the cells are lysed.
-
The cell lysate is mixed with an IP1-d2 conjugate and an anti-IP1 cryptate conjugate.
-
These components form a FRET (Förster Resonance Energy Transfer) complex.
-
The HTRF signal is measured on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.
-
A standard curve is used to determine the concentration of IP1, and the EC50 value for the test compound is calculated.
-
In Vivo Administration Protocol for this compound
-
Objective: To prepare this compound for in vivo administration in animal models.
-
Methodology for a 2.5 mg/mL suspended solution for oral or intraperitoneal injection:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL.[1] Note: This protocol yields a suspended solution and should be prepared fresh on the day of use.
-
Signaling Pathways and Experimental Workflows
MRGPRX4 Signaling Pathway
Activation of MRGPRX4 by an agonist like this compound initiates a Gq-protein-mediated signaling cascade. This pathway is central to the receptor's role in pain and itch sensation.
Caption: MRGPRX4 activation by this compound leads to Gq protein signaling.
Experimental Workflow for In Vivo Pain Models
While specific data for this compound is pending, the following workflow illustrates a typical approach for evaluating the analgesic efficacy of a test compound in a preclinical setting.
Caption: General workflow for preclinical analgesic efficacy testing.
Conclusion
This compound stands out as a highly potent and selective MRGPRX4 agonist based on robust in vitro evidence. Its superiority over Nateglinide in terms of potency and selectivity makes it an invaluable research tool for elucidating the role of MRGPRX4 in pain and itch pathways. The lack of publicly available, head-to-head in vivo analgesic data for this compound underscores the need for further preclinical studies. Future research should focus on evaluating this compound in established animal models of inflammatory and neuropathic pain, and comparing its efficacy to standard-of-care analgesics. Such studies will be critical in determining the therapeutic potential of targeting MRGPRX4 for the management of pain.
References
On-Target Activity of MS47134 Confirmed in MRGPRX4 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent and selective Mas-related G protein-coupled receptor X4 (MRGPRX4) agonist, MS47134, with its less potent predecessor, Nateglinide. The on-target activity of MRGPRX4 agonists is demonstrated through robust experimental data from humanized MRGPRX4 mouse models, confirming the receptor's role in mediating itch.
Performance Comparison: this compound vs. Nateglinide
This compound was developed through optimization of Nateglinide, resulting in a significant increase in potency and selectivity for MRGPRX4.[1][2] The following tables summarize the key performance differences between these two compounds.
Table 1: In Vitro Potency at MRGPRX4
| Compound | EC50 (nM) | Assay Type | Cell Line | Reference |
| This compound | 149 | FLIPR Ca²+ assay | HEK293 | [3] |
| Nateglinide | >1000 | FLIPR Ca²+ assay | HEK293 | [1] |
Table 2: In Vivo Efficacy in Humanized MRGPRX4 Mouse Model
| Compound | Dose | Route of Administration | Observation | Mouse Model | Reference |
| MRGPRX4 Agonists (General) | Not specified | Intradermal | Increased scratching bouts vs. wild-type | Humanized MRGPRX4 knock-in | [4][5][6][7][8] |
| Nateglinide | Not specified | Intradermal | Induced itch sensation in human subjects | Not applicable (Human study) | [9][10] |
Signaling Pathway and Experimental Workflow
The activation of MRGPRX4 by agonists like this compound initiates a well-defined signaling cascade, leading to the sensation of itch. The experimental workflow used to validate the on-target activity of these agonists in a humanized mouse model provides strong evidence for this mechanism.
MRGPRX4 Signaling Pathway
MRGPRX4 is a Gq-coupled GPCR.[1] Upon agonist binding, the Gαq subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ in sensory neurons is a key step in the transmission of the itch signal.
Caption: MRGPRX4 signaling cascade upon agonist binding.
Experimental Workflow: On-Target Validation in Humanized Mice
To overcome the species barrier, as MRGPRX4 is not present in mice, a humanized mouse model was developed where the human MRGPRX4 gene is expressed in sensory neurons. This model is crucial for in vivo validation of MRGPRX4-targeted compounds.
Caption: Workflow for in vivo validation of MRGPRX4 agonists.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
Humanized MRGPRX4 Mouse Model Generation
A humanized mouse model expressing the human MRGPRX4 receptor in sensory neurons was generated to study the in vivo effects of MRGPRX4 agonists.[4][5][6][7][8] This typically involves targeted insertion of the human MRGPRX4 gene into the mouse genome, often under the control of a sensory neuron-specific promoter to ensure relevant expression.
In Vivo Scratching Behavior Assay
-
Animal Acclimation: Mice are individually housed and acclimated to the testing environment to minimize stress-induced scratching.
-
Compound Administration: A defined dose of the MRGPRX4 agonist (e.g., this compound or Nateglinide) or vehicle control is administered via intradermal injection into the nape of the neck or the cheek.[9][10]
-
Behavioral Recording: Immediately following injection, the mice are recorded for a set period (e.g., 30-60 minutes).
-
Data Analysis: The number of scratching bouts directed towards the injection site is quantified by trained observers who are blinded to the treatment groups. A scratching bout is defined as one or more rapid movements of the hind limb towards the injection site.
-
Statistical Analysis: The data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare the scratching behavior between agonist-treated and vehicle-treated groups in both wild-type and humanized mice.
Conclusion
The development of this compound represents a significant advancement in the search for potent and selective MRGPRX4 agonists. The use of humanized MRGPRX4 mouse models has been instrumental in confirming the on-target activity of this compound class in vivo. The data clearly demonstrate that activation of MRGPRX4 is sufficient to induce itch-related behaviors, solidifying its role as a key mediator of pruritus. This comparative guide provides researchers with the necessary data and protocols to understand and further investigate the therapeutic potential of targeting MRGPRX4.
References
- 1. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRGPRX4 mediates phospho-drug-associated pruritus in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 10. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MS47134: A Guide for Laboratory Professionals
Researchers and drug development professionals handling MS47134, a potent and selective MRGPRX4 agonist, must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance.[1][2] This guide provides essential information on the proper disposal of this compound, in line with standard laboratory safety protocols.
Personal Protective Equipment (PPE) and Handling
Before handling or disposing of this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Always wash hands thoroughly after handling the compound, before eating, smoking, or using the lavatory.[3]
Spill and Waste Management
In the event of a spill, appropriate measures should be taken to contain and clean the affected area. For both small and large spills, use appropriate tools to carefully collect the material and place it into a designated and clearly labeled waste disposal container.[3]
Disposal Workflow
The proper disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[3] The following diagram illustrates the general decision-making process for the disposal of chemical waste like this compound.
Step-by-Step Disposal Protocol
-
Segregation : Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Containerization :
-
Solid Waste : Place contaminated items such as pipette tips, tubes, and gloves into a designated solid chemical waste container. This container should be durable, sealable, and clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Liquid Waste : Collect solutions containing this compound in a designated, leak-proof liquid waste container. The container must be compatible with the solvents used and clearly labeled.
-
-
Labeling : Ensure all waste containers are accurately labeled with the full chemical name, concentration (if applicable), and the date of accumulation.
-
Storage : Store waste containers in a designated, secure area away from heat and sources of ignition.[3] The storage area should be well-ventilated.
-
Final Disposal : Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Always follow your institution's specific procedures for waste pickup and disposal.
References
Essential Safety and Operational Guide for Handling MS47134
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of MS47134.
This document provides critical safety and logistical information for the handling and use of this compound, a potent and selective agonist of the Mas-related G-protein-coupled receptor X4 (MRGPRX4). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, particularly in its powdered form, appropriate personal protective equipment is mandatory to prevent inhalation, ingestion, and skin/eye contact. The following table summarizes the recommended PPE and safety measures.
| Operation | Required Personal Protective Equipment (PPE) | Engineering Controls/Work Practices |
| Weighing and Aliquoting Powder | Splash goggles, Full suit, Dust respirator, Chemical-resistant gloves (e.g., nitrile), Boots | Use in a chemical fume hood or a ventilated enclosure to minimize dust inhalation. |
| Preparing Solutions | Safety glasses with side shields, Lab coat, Chemical-resistant gloves | Prepare solutions in a well-ventilated area. Avoid generating aerosols. |
| Cell-Based Assays | Safety glasses, Lab coat, Gloves | Standard laboratory practices for cell culture. |
| Accidental Spill | Splash goggles, Full suit, Dust respirator, Boots, Chemical-resistant gloves | For small spills, use appropriate tools to collect the material into a waste container. For large spills, use a shovel to place the material in a suitable disposal container. |
Health Hazard Information
This compound is a chemical compound for research use, and its toxicological properties have not been fully elucidated. The following potential hazards are based on general safety data for similar research compounds.
| Exposure Route | Potential Health Effects | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, give artificial respiration. |
| Ingestion | May be harmful if swallowed. | Rinse mouth with water. Do not induce vomiting. Seek medical attention. |
| Skin Contact | May cause skin irritation. | Wash off with soap and plenty of water. |
| Eye Contact | May cause eye irritation. | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. |
Storage and Disposal
Proper storage and disposal of this compound are crucial for maintaining its stability and for environmental safety.
| Condition | Guideline |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition. |
| Disposal | Dispose of waste in accordance with federal, state, and local environmental control regulations. |
Experimental Protocols
Preparation of this compound Stock Solution for In Vivo Studies
This protocol describes the preparation of a 2.5 mg/mL stock solution of this compound suitable for in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a 25 mg/mL primary stock solution: Dissolve the required amount of this compound powder in DMSO to achieve a final concentration of 25 mg/mL.
-
Prepare the vehicle mixture: In a sterile tube, combine the following components in the specified volumetric ratios:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Prepare the final 2.5 mg/mL working solution: In a separate sterile tube, add the components in the following order, ensuring thorough mixing after each addition:
-
10% of the 25 mg/mL this compound primary stock solution in DMSO.
-
The appropriate volume of the prepared vehicle mixture (PEG300, Tween-80, and Saline) to achieve the final desired volume.
-
-
Ensure complete dissolution: Vortex the final solution until it is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Calcium Mobilization Assay Using a Fluorescent Plate Reader
This protocol provides a general procedure for a calcium mobilization assay to assess the activity of this compound on cells expressing MRGPRX4. This assay is commonly performed using a fluorescent plate reader, such as a FLIPR® system.[1][2][3]
Materials:
-
HEK293 cells stably or transiently expressing human MRGPRX4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black-walled, clear-bottom 96- or 384-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound serial dilutions
-
Positive control agonist for MRGPRX4 (if available)
-
Fluorescent plate reader with an integrated liquid handling system
Procedure:
-
Cell Plating:
-
The day before the assay, seed the MRGPRX4-expressing HEK293 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
On the day of the assay, aspirate the cell culture medium from the wells.
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in an assay buffer, sometimes with the addition of an anion-transport inhibitor like probenecid to improve dye retention.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C or room temperature, as recommended for the specific dye.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Program the fluorescent plate reader to perform the following steps:
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the this compound dilutions (and controls) to the respective wells.
-
Immediately and continuously measure the fluorescence signal for a set period (e.g., 1-3 minutes) to capture the transient increase in intracellular calcium.
-
-
-
Data Analysis:
-
The change in fluorescence intensity over time is indicative of the intracellular calcium concentration.
-
Analyze the data to determine the dose-response relationship and calculate parameters such as EC₅₀ for this compound.
-
Signaling Pathway and Experimental Workflow
This compound is a selective agonist for the Gq-coupled receptor MRGPRX4. The binding of this compound to MRGPRX4 initiates a signaling cascade that leads to an increase in intracellular calcium, a key event in cellular responses such as itch and mast cell degranulation.
Caption: this compound activates the MRGPRX4 signaling pathway.
The following diagram illustrates the general workflow for assessing the activity of this compound using a calcium mobilization assay.
Caption: Workflow for a calcium mobilization assay with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
